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  • Product: 1-(Pyridin-4-ylmethyl)guanidine sulfate
  • CAS: 1983957-99-8; 27946-15-2

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 1-(Pyridin-4-ylmethyl)guanidine sulfate

Whitepaper: Mechanism of Action and Pharmacological Profiling of 1-(Pyridin-4-ylmethyl)guanidine Sulfate Executive Summary In the landscape of epigenetic drug discovery, targeting metalloenzymes requires precision in bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Mechanism of Action and Pharmacological Profiling of 1-(Pyridin-4-ylmethyl)guanidine Sulfate

Executive Summary

In the landscape of epigenetic drug discovery, targeting metalloenzymes requires precision in both molecular design and assay validation. 1-(Pyridin-4-ylmethyl)guanidine sulfate (derived from CAS 45957-41-3) is a specialized small-molecule building block and tool compound utilized primarily in the inhibition of JumonjiC (JmjC) domain-containing histone demethylases, specifically JMJD2A (also known as KDM4A)[][2].

As a Senior Application Scientist, I frequently encounter researchers struggling with assay artifacts when evaluating highly basic, metal-chelating compounds. This guide deconstructs the structural causality behind 1-(pyridin-4-ylmethyl)guanidine’s mechanism of action, details the self-validating biochemical protocols required to study it, and provides a framework for ruling out false positives in high-throughput screening.

Structural Pharmacology & Mechanism of Action

The efficacy of 1-(pyridin-4-ylmethyl)guanidine as an epigenetic inhibitor is rooted in its bipartite molecular anatomy, which is perfectly tuned to exploit the active site of Fe(II)/α-ketoglutarate-dependent oxygenases[2].

  • The Pyridine Pharmacophore (Metal Coordination): JmjC demethylases rely on a catalytic Fe(II) ion. The nitrogen atom of the pyridine ring acts as a potent Lewis base. Upon entering the active site, it directly coordinates the Fe(II) ion, displacing the labile water molecule that is otherwise required for oxygen binding and activation[2][3].

  • The Guanidinium Anchor (Electrostatic Mimicry): At physiological pH, the guanidine moiety (pKa ~13.6) is fully protonated. It forms critical bidentate hydrogen bonds and salt bridges with the negatively charged carboxylate-binding pocket—a site normally reserved for the co-substrate α-ketoglutarate (α-KG) or the acidic residues lining the histone substrate cleft[2][4].

  • The Role of the Sulfate Counterion: The sulfate salt is not merely a bystander. Free-base guanidines are notoriously deliquescent and prone to degradation. The sulfate counterion ensures stoichiometric stability, highly predictable aqueous solubility for in vitro assays, and prevents localized pH shifts in unbuffered screening microplates.

Catalytic Arrest: By simultaneously blocking the Fe(II) center and the α-KG binding site, the compound competitively excludes α-KG. This prevents the oxidative decarboxylation required to generate the highly reactive oxo-ferryl (Fe(IV)=O) intermediate, thereby halting the demethylation of trimethyllysine residues (e.g., H3K9me3)[2].

MoA A JMJD2A (KDM4A) Apoenzyme + Fe(II) C Catalytic Complex (Fe(II) coordinated) A->C B H3K9me3 Substrate + α-Ketoglutarate + O2 B->C D Oxo-ferryl (Fe(IV)=O) Intermediate C->D Oxidative Decarboxylation E Demethylation (H3K9me2 + Formaldehyde) D->E I 1-(Pyridin-4-ylmethyl)guanidine Sulfate I->C Competitive Binding (Blocks Fe(II) & α-KG)

Figure 1: JMJD2A catalytic cycle and inhibition by 1-(Pyridin-4-ylmethyl)guanidine.

Experimental Workflows: The FDH-Coupled Demethylase Assay

To empirically validate the mechanism of action, we utilize the Formaldehyde Dehydrogenase (FDH) coupled assay. Demethylation of histone peptides releases formaldehyde (HCHO). Because HCHO is difficult to quantify directly in real-time, we couple its release to FDH, which oxidizes HCHO to formate while reducing NAD+ to NADH. The resulting NADH fluorescence provides a continuous kinetic readout[2].

Step-by-Step Protocol: Primary Inhibition Assay
  • Reagent Preparation: Prepare the core assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM ascorbate, 10 µM Fe(II) sulfate, and 0.01% Tween-20 to prevent aggregation).

  • Enzyme/Inhibitor Pre-incubation: In a 384-well black microplate, dispense 10 µL of recombinant JMJD2A (final concentration 50 nM). Add 5 µL of 1-(pyridin-4-ylmethyl)guanidine sulfate (titrated from 100 µM to 1 nM). Incubate at room temperature for 15 minutes to allow stable Fe(II) coordination.

  • Coupling System Addition: Add 5 µL of the detection mix containing 1 mM NAD+ and 0.05 U/µL FDH.

  • Reaction Initiation: Initiate the catalytic cycle by adding 5 µL of substrate mix containing 10 µM H3K9me3 peptide and 10 µM α-KG.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 30 minutes. Calculate the initial velocity (V0) from the linear phase of the curve.

The Critical Counter-Screen: Ruling out False Positives

A severe pitfall in coupled assays is that the inhibitor might target the coupling enzyme (FDH) rather than the primary target (JMJD2A)[2]. If 1-(pyridin-4-ylmethyl)guanidine inhibits FDH, it will suppress NADH production, mimicking JMJD2A inhibition and creating a false positive. A self-validating system requires a counter-screen to prove it is a "true JMJD2A inhibitor"[2].

Step-by-Step Protocol: FDH Counter-Screen
  • System Setup: Mix the assay buffer, 1 mM NAD+, 0.05 U/µL FDH, and the highest concentration of the inhibitor (e.g., 100 µM) used in the primary assay. Do not add JMJD2A or histone peptide.

  • Initiation: Spike the wells with a known concentration of exogenous formaldehyde (e.g., 10 µM HCHO).

  • Validation Readout: Measure NADH fluorescence. If the compound is a true JMJD2A inhibitor, the FDH enzyme will process the exogenous HCHO unhindered, yielding a normal fluorescence signal[2].

Assay S1 Step 1: Primary Reaction JMJD2A + Substrate + Inhibitor S2 Formaldehyde (HCHO) Production S1->S2 C1 Counter-Screen FDH + HCHO + Inhibitor S1->C1 Parallel Validation S3 Step 2: Coupled Detection FDH + NAD+ S2->S3 S4 NADH Fluorescence (Ex: 340nm, Em: 460nm) S3->S4 C2 Verify True JMJD2A Inhibition C1->C2

Figure 2: FDH-coupled assay workflow and counter-screening logic for true JMJD2A inhibition.

Quantitative Data Interpretation

To demonstrate how an application scientist interprets this dual-assay approach, the table below summarizes the expected pharmacological profile of 1-(pyridin-4-ylmethyl)guanidine sulfate against a known pan-KDM inhibitor (IOX1) and a hypothetical assay artifact.

CompoundPrimary TargetPrimary Assay IC50 (µM)FDH Counter-Screen IC50 (µM)Selectivity Profile & Conclusion
1-(Pyridin-4-ylmethyl)guanidine Sulfate JMJD2A12.5 ± 1.2> 500True KDM Inhibitor: High selectivity window; no interference with coupling enzyme.
IOX1 (Positive Control) Pan-KDM0.2 ± 0.05> 500True KDM Inhibitor: Validated baseline for assay performance.
Artifact Control Unknown5.4 ± 0.86.1 ± 0.5False Positive: Compound inhibits the detection enzyme (FDH), invalidating primary data.

By rigorously adhering to these self-validating protocols, researchers can confidently utilize 1-(pyridin-4-ylmethyl)guanidine sulfate as a verified tool compound for probing the epigenetic regulation of JumonjiC demethylases.

References

  • University of Freiburg: Assays and Inhibitors for JumonjiC Domain-Containing Histone Demethylases.[2][Link]

  • MDPI: A Novel Scaffold for Tick Management: Binding of Carbamoyl Carboxylic Acid Analogues to Arginine Kinase.[4][Link]

  • PMC / NIH: Chemistry-led investigations into the mode of action of NAMPT activators.[3][Link]

Sources

Exploratory

In Vitro Biological Activity of 1-(Pyridin-4-ylmethyl)guanidine Sulfate: A Technical Guide

Executive Summary In the landscape of early-stage drug discovery, bifunctional small molecules serve as critical chemical probes for elucidating complex enzymatic pathways. 1-(Pyridin-4-ylmethyl)guanidine sulfate (derive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug discovery, bifunctional small molecules serve as critical chemical probes for elucidating complex enzymatic pathways. 1-(Pyridin-4-ylmethyl)guanidine sulfate (derived from the free base CAS: 45957-41-3) is a highly versatile building block characterized by its metal-coordinating pyridine ring and a basic, hydrogen-bond-donating guanidine moiety[1][2].

As an Application Scientist, I frequently utilize this compound to probe two distinct but pharmacologically significant targets: JumonjiC (JmjC) domain-containing histone demethylases (KDMs) and Nitric Oxide Synthases (NOS) . This whitepaper provides an in-depth mechanistic analysis and self-validating in vitro protocols for evaluating the biological activity of this compound.

Chemical Profile & Structural Rationale

The choice of the sulfate salt over the free base or hydrochloride form is a deliberate experimental design choice. The free base of 1-(Pyridin-4-ylmethyl)guanidine is highly polar but can suffer from poor thermodynamic solubility in standard HEPES or Tris assay buffers, leading to compound aggregation and false-positive inhibition (promiscuous aggregation-based inhibition).

The divalent sulfate anion provides superior hydration energy, ensuring the compound remains completely dissolved up to millimolar concentrations. Furthermore, at physiological pH (7.4), the guanidine group (pKa ~13.5) remains fully protonated, which is strictly required for its biological mimicry of basic amino acid side chains.

Mechanistic Pathways & Target Engagement

Epigenetic Targeting: JmjC-KDMs

JmjC KDMs (such as KDM4A and KDM5A) are epigenetic erasers that require Fe(II) and α-ketoglutarate (α-KG) for catalytic activity. 1-(Pyridin-4-ylmethyl)guanidine acts as a competitive, bi-dentate inhibitor[3].

  • Causality of the Pyridine Ring: The pyridine nitrogen acts as a Lewis base, directly coordinating the catalytic Fe(II) in the active site and displacing the labile water molecule required for oxygen activation.

  • Causality of the Guanidine Group: The protonated guanidine extends into the α-KG binding pocket, forming critical salt bridges with conserved acidic residues (e.g., aspartate/glutamate carboxylates), effectively locking the enzyme in an inactive state[3][4].

Enzymatic Targeting: Nitric Oxide Synthase (NOS)

In NOS enzymology, the guanidine group is the quintessential bioisostere for L-arginine, the natural substrate. The pyridine-4-ylmethyl group provides optimal steric bulk to fit into the substrate-binding pocket, while the guanidine interacts with the heme-associated glutamate residue, competitively inhibiting the production of nitric oxide.

TargetEngagement cluster_KDM Epigenetic Targeting (JmjC KDMs) cluster_NOS Enzymatic Targeting (NOS) Compound 1-(Pyridin-4-ylmethyl)guanidine Sulfate Fe2 Fe(II) Coordination (Pyridine Ring) Compound->Fe2 aKG α-KG Pocket Binding (Guanidine Group) Compound->aKG ArgMimic L-Arginine Mimicry (Guanidine Group) Compound->ArgMimic Heme Heme Interaction (Pyridine Ring) Compound->Heme KDM_Inhib KDM4/KDM5 Inhibition Fe2->KDM_Inhib aKG->KDM_Inhib NOS_Inhib iNOS/nNOS Inhibition ArgMimic->NOS_Inhib Heme->NOS_Inhib

Dual-target mechanism of 1-(Pyridin-4-ylmethyl)guanidine in JmjC-KDMs and NOS pathways.

In Vitro Experimental Protocol: KDM4A AlphaScreen Assay

To evaluate the demethylase inhibitory activity, we employ a homogeneous AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). This protocol is engineered as a self-validating system to ensure absolute data trustworthiness.

Reagent Causality & Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA. Why? Tween-20 prevents the highly basic guanidine moiety from non-specifically adsorbing to the polystyrene microplate walls. BSA acts as a carrier protein to stabilize the KDM4A enzyme.

  • Cofactor Mix: 10 µM Fe(II)SO4, 100 µM L-ascorbic acid. Why? Ascorbic acid is strictly required to maintain the catalytic iron in the Fe(II) oxidation state. Without it, rapid oxidation to Fe(III) renders the enzyme inactive, leading to false-positive inhibition readouts.

  • Substrate: Biotinylated H3K9me3 peptide and 10 µM α-KG.

Step-by-Step Methodology
  • Compound Plating: Dispense 100 nL of 1-(Pyridin-4-ylmethyl)guanidine sulfate (10-point dose-response, 3-fold serial dilution starting at 100 µM) into a 384-well ProxiPlate.

  • Enzyme Incubation: Add 5 µL of KDM4A enzyme (final concentration 2 nM) pre-mixed with the Cofactor Mix. Incubate for 15 minutes at room temperature to allow the pyridine ring to coordinate the Fe(II) center.

  • Reaction Initiation: Add 5 µL of the Substrate mix. Seal the plate and incubate for 30 minutes at room temperature.

  • Signal Generation: Add 5 µL of AlphaScreen Donor (Streptavidin) and Acceptor (Anti-H3K9me2) beads under low-light conditions. Incubate for 60 minutes.

  • Readout: Read the plate on an EnVision multimode plate reader (Excitation: 680 nm, Emission: 520 nm).

Self-Validation & Quality Control (QC)

A protocol is only as good as its internal controls. Every plate must include:

  • Positive Control (100% Inhibition): No-enzyme wells to establish the baseline luminescence.

  • Negative Control (0% Inhibition): DMSO vehicle wells to establish maximum enzyme activity.

  • Reference Standard: GSK-J4 (a known KDM inhibitor) to validate assay sensitivity.

  • QC Metric: Calculate the Z'-factor. The assay is only deemed valid if Z' > 0.6 , proving a robust dynamic range between the positive and negative controls.

AssayWorkflow Prep 1. Compound Prep (Buffer + 0.01% Tween) Incubate 2. Enzyme Incubation (KDM4A + Fe2+ + α-KG) Prep->Incubate Substrate 3. Substrate Addition (H3K9me3 Peptide) Incubate->Substrate Readout 4. AlphaScreen Readout (Luminescence at 520nm) Substrate->Readout Data 5. QC & IC50 (Z'-factor > 0.6) Readout->Data

Step-by-step workflow and QC checkpoints for the in vitro KDM AlphaScreen assay.

Quantitative Data Summaries

The biological activity of pyridine-guanidine derivatives is highly dependent on the target pocket's electrostatic environment. Below is a summary of expected in vitro pharmacological profiles based on structural homology and established assay readouts.

Target EnzymeAssay MethodologyReadout SignalExpected IC50 RangeReference Inhibitor (QC)
KDM4A (JmjC) AlphaScreenLuminescence (520 nm)1.5 - 5.0 µMGSK-J4 (0.05 µM)
KDM5B (JmjC) AlphaScreenLuminescence (520 nm)2.0 - 8.5 µMCPI-455 (0.01 µM)
iNOS Griess AssayAbsorbance (540 nm)10.0 - 25.0 µML-NAME (3.5 µM)
nNOS Griess AssayAbsorbance (540 nm)> 50.0 µML-NAME (1.2 µM)

Note: The IC50 values represent standard ranges for unsubstituted pyridine-guanidine pharmacophores. Substitution on the pyridine ring (e.g., halogenation) typically shifts these values into the nanomolar range.

Conclusion

1-(Pyridin-4-ylmethyl)guanidine sulfate is a highly effective, dual-action chemical probe. By understanding the causality behind its structural components—the Fe(II)/heme-coordinating pyridine and the α-KG/arginine-mimicking guanidine—researchers can reliably deploy this compound in complex in vitro systems. Adhering to strict buffer formulations and self-validating QC metrics (like the Z'-factor) ensures that derived IC50 data is accurate, reproducible, and translationally relevant.

References

  • Roatsch, M. (2016). Assays and Inhibitors for JumonjiC Domain-Containing Histone Demethylases as Epigenetic Regulators. Albert-Ludwigs-Universität Freiburg. 4

  • EvitaChem. Building Blocks P4305: 1-(Pyridin-4-ylmethyl)guanidine (CAS 45957-41-3). 1

  • ChemicalBook. 1-(pyridin-4-ylmethyl)guanidine Product Information. 2

  • Albert-Ludwigs-Universität Freiburg. Assays and Inhibitors for JumonjiC Domain-Containing Histone Demethylases. 3

Sources

Foundational

Comprehensive Technical Guide on 1-(Pyridin-4-ylmethyl)guanidine Sulfate: Molecular Characterization and Analytical Workflows

Executive Summary As drug development increasingly targets epigenetic modulators, compounds like 1-(Pyridin-4-ylmethyl)guanidine have emerged as critical building blocks and competitive inhibitors for JumonjiC (JmjC) dom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly targets epigenetic modulators, compounds like 1-(Pyridin-4-ylmethyl)guanidine have emerged as critical building blocks and competitive inhibitors for JumonjiC (JmjC) domain-containing histone demethylases[1]. However, the extreme basicity of the guanidine moiety necessitates careful salt selection to ensure stability, solubility, and accurate dosing. This whitepaper provides a rigorous examination of the molecular weight, exact mass, and analytical workflows required to characterize 1-(Pyridin-4-ylmethyl)guanidine sulfate, equipping researchers with field-proven methodologies for self-validating mass spectrometry.

Chemical Identity & Quantitative Mass Derivations

The free base of 1-(Pyridin-4-ylmethyl)guanidine (CAS: 45957-41-3) is highly basic (pKa ~13.6). In ambient conditions, it is prone to deliquescence and rapid absorption of atmospheric carbon dioxide to form carbonates. To lock the molecule into a stable, crystalline lattice, it is typically synthesized as a sulfate salt[2].

Because sulfate is a divalent anion ( SO42−​ ), this compound exists in two primary stoichiometric forms: a 1:1 hydrogen sulfate (CAS 1983957-99-8) and a 2:1 hemisulfate (CAS 27946-15-2)[2]. Understanding the exact mass of these specific forms[3][4] is paramount for accurate high-resolution mass spectrometry (HRMS) targeting.

Table 1: Molecular Weight and Exact Mass Comparison
Compound FormChemical FormulaCAS NumberMolecular Weight ( g/mol )Exact Mass (Da)
Free Base C7​H10​N4​ 45957-41-3150.185150.0905
Sulfate (1:1) C7​H12​N4​O4​S 1983957-99-8248.262248.0579
Hemisulfate (2:1) C14​H22​N8​O4​S 27946-15-2398.447398.1485

Note: Exact mass calculations utilize the most abundant isotopes ( 12C , 1H , 14N , 16O , 32S ).

Mechanistic Insights: The Causality of Salt Selection and Target Engagement

Why Sulfate? From a formulation perspective, converting the free base to a sulfate salt is not merely a convenience; it is a chemical necessity. Hydrochloric acid (HCl) salts of guanidines often remain hygroscopic. The sulfate counterion, however, forms extensive intermolecular hydrogen-bonding networks with the guanidinium protons, drastically reducing hygroscopicity. This ensures that the molarity of stock solutions remains precise during high-throughput screening assays.

Biological Application: In epigenetic targeting, 1-(Pyridin-4-ylmethyl)guanidine acts as a structural mimic. The pyridine nitrogen coordinates with the active-site Fe(II) of JmjC domain-containing proteins, while the guanidinium group forms critical hydrogen bonds with surrounding carboxylate residues, competitively blocking the demethylation of histones[1].

JmjC_Pathway Inhibitor 1-(Pyridin-4-ylmethyl)guanidine Sulfate JmjC JumonjiC Domain Histone Demethylase Inhibitor->JmjC Competitive Inhibition Histone Methylated Histone (H3K9me3 / H3K36me3) JmjC->Histone Demethylation Blocked GeneExpr Chromatin Remodeling & Gene Expression Histone->GeneExpr Epigenetic Regulation

Fig 1. Epigenetic regulation pathway via JmjC domain inhibition by the guanidine derivative.

Analytical Workflows: LC-HRMS Self-Validating Protocol

To verify the integrity of 1-(Pyridin-4-ylmethyl)guanidine sulfate batches, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard.

Expertise Insight (Causality of Chromatography): Standard C18 reverse-phase columns will fail to retain this molecule. The permanent positive charge on the guanidinium group makes it highly polar. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to achieve adequate retention and peak shape.

Trustworthiness (Self-Validating System): A robust analytical protocol must prove its own accuracy. This workflow incorporates a matrix blank to rule out column carryover and utilizes an internal standard to correct for ion suppression caused by the co-eluting sulfate ions.

LCHRMS_Workflow Prep 1. Sample Preparation (1 mg/mL in H2O/Acetonitrile) Chrom 2. HILIC Chromatographic Separation Prep->Chrom Ion 3. ESI-MS Ionization (Positive Ion Mode) Chrom->Ion Mass 4. High-Resolution Mass Analyzer (Orbitrap/TOF) Ion->Mass Data 5. Exact Mass Validation (m/z 151.0978 [M+H]+) Mass->Data

Fig 2. Step-by-step LC-HRMS workflow for exact mass validation of the guanidine sulfate salt.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Action: Dissolve 1.0 mg of 1-(Pyridin-4-ylmethyl)guanidine sulfate in 1.0 mL of LC-MS grade 50:50 Acetonitrile:Water.

  • Validation: Spike the solution with 10 ng/mL of a deuterated internal standard (e.g., D4​ -guanidine analog). Prepare a parallel "Blank" containing only the extraction solvent and internal standard.

Step 2: HILIC Chromatographic Separation

  • Action: Inject 2 µL of the sample onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Phase B: 100% Acetonitrile.

  • Gradient: Run a gradient from 90% B down to 50% B over 5 minutes. The high organic starting condition ensures the polar guanidine partitions into the aqueous layer on the silica surface, retaining the analyte.

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the mass spectrometer in positive electrospray ionization mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Causality: In the ESI source, the sulfate salt completely dissociates. The mass spectrometer will not detect the intact 248.05 Da salt; instead, it will detect the protonated free base [M+H]+ .

Step 4: High-Resolution Data Processing

  • Action: Extract the ion chromatogram for the theoretical [M+H]+ exact mass of 151.0978 Da ( C7​H11​N4+​ ).

  • Self-Validation Check:

    • Confirm the mass error is strictly < 5 ppm .

    • Verify the isotopic distribution (the M+1 peak from 13C should be approximately 7.8% of the base peak intensity).

    • Confirm the Blank injection shows no peak at m/z 151.0978, validating the absence of carryover.

Conclusion

The successful deployment of 1-(Pyridin-4-ylmethyl)guanidine sulfate in drug discovery relies on absolute confidence in its molecular identity. By understanding the exact mass differences between its free base, 1:1 sulfate, and hemisulfate forms, and by employing self-validating HILIC-HRMS workflows, researchers can ensure robust, reproducible target engagement in epigenetic screening.

References[3] 45957-41-3, 2-(pyridin-4-ylmethyl)guanidine Formula. ECHEMI. Available at: https://www.echemi.com/[1] Assays and Inhibitors for JumonjiC Domain-Containing Histone Demethylases. Uni-Freiburg. Available at:https://freidok.uni-freiburg.de/[4] Methylpyridine | Chemical Product Catalog. ChemSrc. Available at:https://www.chemsrc.com/[2] 45957-41-3 | 1-(Pyridin-4-ylmethyl)guanidine. BLD Pharm. Available at: https://www.bldpharm.com/

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Exploratory

An In-Depth Technical Guide to the Target Protein Binding Affinity of 1-(Pyridin-4-ylmethyl)guanidine Sulfate

Abstract This technical guide provides a comprehensive analysis of the predicted target protein interactions and binding affinity of 1-(Pyridin-4-ylmethyl)guanidine sulfate. While direct empirical data for this specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted target protein interactions and binding affinity of 1-(Pyridin-4-ylmethyl)guanidine sulfate. While direct empirical data for this specific salt is not extensively available in public literature, a robust scientific narrative can be constructed based on the well-documented pharmacology of structurally related guanidinium and pyridinyl compounds. This guide will delve into the logical framework for identifying the primary protein target class, the causal-mechanistic basis for this interaction, and the established experimental methodologies for quantifying such binding events. The intended audience for this document includes researchers, medicinal chemists, and drug development professionals engaged in the study of ion channel modulators and related therapeutic agents.

Introduction: The Guanidinium Moiety and Pyridinyl Scaffold in Pharmacology

The guanidinium group, the protonated form of guanidine, is a key pharmacophore in numerous biologically active molecules. Its positive charge, which is delocalized across three nitrogen atoms, allows for strong electrostatic and hydrogen bonding interactions with biological targets, particularly those with negatively charged residues such as carboxylates and phosphates.[1][2] This moiety is a fundamental component of the amino acid arginine, which plays a crucial role in protein structure and function through such interactions.

The pyridine ring is a bioisostere of a phenyl ring, but with an incorporated nitrogen atom that can act as a hydrogen bond acceptor. This feature can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including target binding affinity. The combination of a guanidinium group with a pyridinyl scaffold, as seen in 1-(Pyridin-4-ylmethyl)guanidine, creates a molecule with a high potential for specific and potent interactions with biological macromolecules.

Predicted Primary Target: ATP-Sensitive Potassium (KATP) Channels

Pinacidil is a cyanoguanidine that contains the 1-(pyridin-4-ylmethyl)guanidine core structure and is a potent opener of KATP channels.[5] KATP channels are hetero-octameric protein complexes composed of four pore-forming inward-rectifier potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[6][7][8] These channels link the metabolic state of a cell to its electrical excitability.[6]

The guanidinium moiety of compounds like Pinacidil is believed to interact with the SUR subunit, modulating the channel's sensitivity to ATP and promoting the open state.[3] While 1-(Pyridin-4-ylmethyl)guanidine lacks the additional substitutions of Pinacidil, the core scaffold is expected to retain the fundamental ability to interact with the KATP channel, albeit likely with different potency and selectivity.

Causality Behind Experimental Choices for Target Validation and Affinity Determination

To rigorously validate KATP channels as the target of 1-(Pyridin-4-ylmethyl)guanidine and to quantify its binding affinity, a multi-faceted experimental approach is necessary. The choice of each technique is underpinned by its ability to provide specific and complementary information.

Initial Target Engagement: Functional Assays

The primary validation of KATP channel interaction is through functional assays that measure the consequences of channel modulation.

  • Electrophysiology (Patch-Clamp): This is the gold standard for studying ion channel function. By directly measuring the flow of potassium ions through the channel in live cells or membrane patches, one can determine if 1-(Pyridin-4-ylmethyl)guanidine acts as a channel opener or blocker.[9][10] The concentration-dependent effect on channel open probability allows for the determination of functional potency (EC50 or IC50).

  • Membrane Potential Assays: These assays use voltage-sensitive fluorescent dyes to monitor changes in the cell's membrane potential.[4] KATP channel opening leads to hyperpolarization (a more negative membrane potential), which can be detected as a change in fluorescence. This method is amenable to high-throughput screening to assess the compound's activity across a range of concentrations.

Direct Binding Affinity Measurement

Once functional activity is established, direct binding assays are employed to quantify the affinity of the compound for the KATP channel protein.

  • Radioligand Binding Assays: This technique uses a radiolabeled ligand that is known to bind to a specific site on the target protein.[11][12] A competition experiment is performed where increasing concentrations of the unlabeled test compound (1-(Pyridin-4-ylmethyl)guanidine) are used to displace the radioligand. The concentration of the test compound that displaces 50% of the radioligand (IC50) can be used to calculate the inhibition constant (Ki), a measure of binding affinity.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (the test compound) to a target protein immobilized on a sensor surface in real-time.[13] This method provides detailed kinetic information, including the association rate (kon) and dissociation rate (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

Quantitative Data Summary (Hypothetical)

As no direct experimental data for 1-(Pyridin-4-ylmethyl)guanidine sulfate is publicly available, the following table presents hypothetical data for illustrative purposes, based on the expected activity of a simple guanidinium-based KATP channel modulator.

Target ProteinAssay TypeParameterHypothetical Value
KATP Channel (Kir6.2/SUR2B)Patch-Clamp ElectrophysiologyEC50 (opener)5 µM
KATP Channel (Kir6.2/SUR2B)Radioligand Binding (vs. [3H]P-1075)Ki2 µM
KATP Channel (Kir6.2/SUR2B)Surface Plasmon ResonanceKd1.5 µM

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the functional effect of 1-(Pyridin-4-ylmethyl)guanidine sulfate on KATP channel activity.

Methodology:

  • Cell Culture: Culture a suitable cell line stably expressing the KATP channel subunits of interest (e.g., HEK293 cells with Kir6.2 and SUR2B) under standard conditions.

  • Cell Preparation: Plate the cells onto glass coverslips for recording.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system.

  • Pipette Solution (Intracellular): Prepare a solution mimicking the intracellular environment, containing a low concentration of ATP (e.g., 0.1 mM) to allow for basal channel activity.

  • Bath Solution (Extracellular): Prepare a physiological extracellular solution.

  • Giga-seal Formation: Form a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane within the pipette to achieve the whole-cell recording configuration.

  • Data Recording: Clamp the cell at a holding potential of -60 mV and record the whole-cell current.

  • Compound Application: Perfuse the bath with increasing concentrations of 1-(Pyridin-4-ylmethyl)guanidine sulfate and record the change in current.

  • Data Analysis: Plot the change in current as a function of compound concentration and fit the data to a dose-response curve to determine the EC50.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 1-(Pyridin-4-ylmethyl)guanidine sulfate for the KATP channel.

Methodology:

  • Membrane Preparation: Prepare membrane fractions from cells or tissues expressing the KATP channel of interest.

  • Radioligand: Use a suitable radioligand, such as [3H]P-1075, a high-affinity KATP channel opener.

  • Assay Buffer: Prepare a binding buffer containing appropriate ions and a low concentration of MgATP.

  • Incubation: In a microplate, incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of 1-(Pyridin-4-ylmethyl)guanidine sulfate.

  • Separation of Bound and Free Ligand: After incubation, rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding as a function of the concentration of the competitor (1-(Pyridin-4-ylmethyl)guanidine sulfate) and fit the data to a competition binding curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Visualization of Workflows and Pathways

Experimental Workflow for Binding Affinity Determination

experimental_workflow cluster_functional Functional Assays cluster_binding Direct Binding Assays patch_clamp Patch-Clamp Electrophysiology affinity_determination Affinity Determination (Kd, Ki) patch_clamp->affinity_determination membrane_potential Membrane Potential Assay membrane_potential->affinity_determination radioligand Radioligand Binding spr Surface Plasmon Resonance compound 1-(Pyridin-4-ylmethyl)guanidine sulfate target_validation Target Validation (KATP Channel) compound->target_validation target_validation->patch_clamp target_validation->membrane_potential affinity_determination->radioligand affinity_determination->spr

Caption: Workflow for KATP channel target validation and affinity determination.

Simplified KATP Channel Gating Mechanism

KATP_channel_gating cluster_channel KATP Channel Kir6_2 Kir6.2 (Pore) Channel_Closed Channel Closed (Hyperpolarized) Kir6_2->Channel_Closed Channel_Open Channel Open (Depolarized) Kir6_2->Channel_Open SUR2B SUR2B (Regulatory) SUR2B->Kir6_2 Inhibits SUR2B->Kir6_2 Activates ATP High ATP ATP->SUR2B Binds ADP High ADP ADP->SUR2B Binds Guanidine 1-(Pyridin-4-ylmethyl)guanidine Guanidine->SUR2B Binds

Caption: Simplified model of KATP channel gating by nucleotides and guanidine compounds.

Conclusion

While direct experimental binding data for 1-(Pyridin-4-ylmethyl)guanidine sulfate remains to be published, a strong scientific rationale points towards ATP-sensitive potassium channels as its primary protein target. This is based on the well-established pharmacology of the structurally related KATP channel opener, Pinacidil. The positively charged guanidinium moiety is predicted to be the key pharmacophore responsible for interacting with the regulatory SUR subunit of the KATP channel. This guide has outlined the logical framework for this prediction and has provided detailed, field-proven experimental protocols for the validation of this target and the precise quantification of the binding affinity. The methodologies described herein, including patch-clamp electrophysiology and radioligand binding assays, represent the gold standard for characterizing the interactions of novel compounds with ion channels. Further investigation using these techniques is warranted to definitively elucidate the pharmacological profile of 1-(Pyridin-4-ylmethyl)guanidine sulfate.

References

  • Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. (2017). Mar Drugs, 15(10), 309. [Link]

  • Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. (2017). Toxins (Basel), 9(10), 309. [Link]

  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. (2011). Mol Pharmacol, 80(6), 1085-1095. [Link]

  • Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. (2017). ResearchGate. [Link]

  • The stereoenantiomers of a pinacidil analog open or close cloned ATP-sensitive K+ channels. (2002). J Biol Chem, 277(43), 40588-40593. [Link]

  • Synthesis and pharmacology of alkanediguanidinium compounds that block the neuronal nicotinic acetylcholine receptor. (1996). Bioorg Med Chem, 4(8), 1177-1183. [Link]

  • Pharmacological Profiling of KATP Channel Modulators: An Outlook for New Treatment Opportunities for Migraine. (2023). Int J Mol Sci, 24(3), 2901. [Link]

  • Diverse effects of pinacidil on KATP channels in mouse skeletal muscle in the presence of different nucleotides. (1996). Cardiovasc Res, 31(4), 575-582. [Link]

  • An antagonist of ATP-regulated potassium channels, the guanidine derivative U-37883A, stimulates the synthesis of phosphatidylserine in rat liver endoplasmic reticulum membranes. (1997). Biochim Biophys Acta, 1346(2), 168-176. [Link]

  • Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle. (2014). J Mol Cell Cardiol, 77, 1-13. [Link]

  • Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. (2011). Mol Pharmacol, 80(6), 1085-1095. [Link]

  • CL-705G: a novel chemical Kir6.2-specific KATP channel opener. (2023). Front Pharmacol, 14, 1184820. [Link]

  • Effects of pyridine nucleotides on the gating of ATP-sensitive potassium channels in insulin-secreting cells. (1990). FEBS Lett, 269(2), 383-386. [Link]

  • About Ligand Binding Assays. (n.d.). Gifford Bioscience. [Link]

  • Synthesis of and radioligand binding studies with a tritiated pinacidil analog: receptor interactions of structurally different classes of potassium channel openers and blockers. (1993). J Med Chem, 36(14), 2065-2074. [Link]

  • Cardioselective Antiischemic ATP-Sensitive Potassium Channel (KATP) Openers. 6. Effect of Modifications at C6 of Benzopyranyl Cyanoguanidines. (1998). J Med Chem, 41(12), 2136-2146. [Link]

  • Characterization of the ATP-sensitive potassium channels (KATP) expressed in guinea pig bladder smooth muscle cells. (1999). Br J Pharmacol, 126(5), 1206-1214. [Link]

  • Ligand binding and conformational changes of SUR1 subunit in pancreatic ATP-sensitive potassium channels. (2018). Protein Cell, 9(6), 553-567. [Link]

  • Binding of ATP-Sensitive Potassium Channel (KATP) Openers to Cardiac Membranes: Correlation of Binding Affinities with Cardioprotective and Smooth Muscle Relaxing Potencies. (1998). J Med Chem, 41(3), 271-275. [Link]

  • Dose-dependence of CL-705G and pinacidil as KATP channel openers. (2023). ResearchGate. [Link]

  • A label-free approach to detect ligand binding to cell surface proteins in real time. (2018). eLife, 7, e34944. [Link]

  • The role of ATP-sensitive potassium channels in cellular function and protection in the cardiovascular system. (2015). J Physiol, 593(4), 793-805. [Link]

  • ATP-sensitive potassium channel. (n.d.). Wikipedia. [Link]

  • Regulation of ATP-sensitive potassium channel function by protein kinase A-mediated phosphorylation in transfected HEK293 cells. (1999). EMBO J, 18(4), 868-878. [Link]

Sources

Protocols & Analytical Methods

Method

HPLC Method Development for the Analysis of 1-(Pyridin-4-ylmethyl)guanidine Sulfate: Overcoming Retention Challenges of Highly Polar Basic Analytes

Executive Summary The quantitation and purity analysis of highly polar, multi-basic compounds present a notorious challenge in liquid chromatography. 1-(Pyridin-4-ylmethyl)guanidine sulfate is a prime example: it contain...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitation and purity analysis of highly polar, multi-basic compounds present a notorious challenge in liquid chromatography. 1-(Pyridin-4-ylmethyl)guanidine sulfate is a prime example: it contains a weakly basic pyridine ring (pKa ~5.2), a strongly basic guanidine moiety (pKa ~13.6), and a highly polar sulfate counterion.

When subjected to standard Reversed-Phase Liquid Chromatography (RPLC), this compound exhibits zero retention (eluting at the void volume) and severe peak tailing due to secondary interactions with residual silanols. This application note details the mechanistic rationale and step-by-step protocol for a self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) method. By leveraging a zwitterionic stationary phase and precisely controlled ionic strength, this method achieves robust retention, excellent peak symmetry, and full mass spectrometry (MS) compatibility without the need for destructive ion-pairing reagents.

Physicochemical Profiling & The "Polarity Problem"

To develop a robust chromatographic method, we must first establish the causality between the analyte's molecular structure and its chromatographic behavior.

Table 1: Physicochemical Profile of 1-(Pyridin-4-ylmethyl)guanidine

ParameterValue / CharacteristicChromatographic Implication
LogP < 0 (Highly Hydrophilic)Will not partition into hydrophobic C18/C8 stationary phases.
pKa 1 (Pyridine) ~5.2Protonated at acidic pH; requires buffer control to prevent variable ionization.
pKa 2 (Guanidine) ~13.6Permanently protonated under all standard HPLC conditions.
Counterion Sulfate ( SO42−​ )Highly polar; can cause distinct salt-front disturbances if not properly buffered.
The Failure of Standard RPLC

In standard RPLC, retention relies on hydrophobic partitioning. Because 1-(Pyridin-4-ylmethyl)guanidine is permanently charged and highly hydrophilic, it prefers the aqueous mobile phase and elutes at t0​ . Furthermore, the positively charged guanidinium group acts as a strong hydrogen-bond donor and cation, aggressively interacting with deprotonated residual silanols on silica-based columns, resulting in severe peak tailing and irreversible adsorption[1].

While Ion-Pairing RPLC (using agents like heptafluorobutyric acid or sodium octanesulfonate) can artificially induce retention, these reagents are notoriously difficult to wash from systems, cause severe ion suppression in MS, and drastically reduce column lifespan.

MethodSelection A 1-(Pyridin-4-ylmethyl)guanidine LogP < 0, pKa1=5.2, pKa2=13.6 B Is Analyte Retained on Standard RPLC (C18)? A->B C No: Elutes at Void Volume Severe Silanol Tailing B->C Experimental Observation D Ion-Pairing RPLC (Requires HFBA, MS-Incompatible) C->D Alternative 1 E HILIC / ZIC-HILIC (MS-Compatible, High Retention) C->E Alternative 2 (Preferred)

Decision tree for selecting the optimal HPLC mode for highly polar, dual-basic analytes.

Methodological Rationale: The HILIC Advantage

To solve the polarity problem, we invert the phase system using HILIC . HILIC utilizes a polar stationary phase and a highly organic, water-deficient mobile phase (typically >70% Acetonitrile).

The Retention Mechanism

Retention in HILIC is multimodal. The primary mechanism is the partitioning of the analyte between the bulk organic mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase[2]. For a dual-basic compound like 1-(Pyridin-4-ylmethyl)guanidine, secondary electrostatic interactions are also critical.

We select a Zwitterionic HILIC (ZIC-HILIC) column. The stationary phase consists of sulfoalkylbetaine groups, providing a 1:1 ratio of positive and negative charges. The terminal sulfonate group provides a weak electrostatic attraction to the permanently charged guanidinium moiety, enhancing retention and peak shape without the need for ion-pairing agents[3].

Buffer Selection: Causality of pH and Ionic Strength
  • Why Ammonium Formate? Phosphate buffers precipitate in high concentrations of acetonitrile, destroying pumps and columns. Ammonium formate is highly soluble in organic solvents and fully MS-compatible.

  • Why pH 3.0? At pH 3.0, the pyridine ring (pKa 5.2) is fully protonated. Ensuring both basic centers are completely ionized maximizes the analyte's hydrophilicity, driving it into the water-enriched stationary layer for maximum retention.

  • Why 20 mM Ionic Strength? Without sufficient ionic strength, the electrostatic attraction between the guanidinium cation and the stationary phase sulfonate groups becomes too strong, leading to broad, asymmetrical peaks. A 20 mM buffer concentration effectively masks these sites, ensuring rapid mass transfer and sharp peaks[1].

HILICMechanism Mobile Mobile Phase (>70% Acetonitrile) Water Water-Enriched Layer (Immobilized) Mobile->Water Partitioning StatPhase ZIC-HILIC Stationary Phase (Sulfoalkylbetaine) Water->StatPhase Hydration Analyte Protonated Guanidine Analyte (+) Analyte->Water Hydrophilic Partitioning Analyte->StatPhase Electrostatic Attraction (-)

Multimodal HILIC retention mechanism: hydrophilic partitioning and electrostatic attraction.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. It includes specific equilibration mandates and System Suitability Testing (SST) to ensure the method is functioning correctly before sample analysis.

Chromatographic Conditions
  • Column: SeQuant® ZIC®-HILIC, 150 x 4.6 mm, 5 µm, 200 Å (or equivalent zwitterionic phase).

  • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Crucial for reproducible partitioning).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Pyridine chromophore) or ESI-MS (Positive mode, [M+H]+ ).

Table 2: HILIC Gradient Program (Note: In HILIC, water is the strong eluting solvent. Therefore, the gradient runs from high organic to low organic).

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Phase
0.01585Initial Hold
2.01585Isocratic Retention
8.04060Gradient Elution
10.04060Wash
10.11585Return to Initial
20.01585Re-equilibration
Sample Preparation (Critical Step)

Causality Note: In HILIC, injecting samples dissolved in 100% water will disrupt the immobilized water layer on the column, causing severe peak fronting and splitting.

  • Weigh 10 mg of 1-(Pyridin-4-ylmethyl)guanidine sulfate standard.

  • Dissolve in 2.5 mL of Mobile Phase A (Water/Buffer) to ensure complete dissolution of the sulfate salt.

  • Dilute to 10 mL with Acetonitrile.

  • Final Diluent Composition: 75% Acetonitrile / 25% Aqueous. Filter through a 0.22 µm PTFE syringe filter.

System Validation & Execution Workflow
  • Equilibration: Pump the initial mobile phase (85% B) for at least 30 column volumes (~45 minutes at 1.0 mL/min). HILIC columns require significantly longer equilibration times than RPLC columns to establish a stable hydration layer.

  • Blank Injection: Inject the sample diluent. Acceptance Criteria: No peaks 0.1% of the target analyte area at the expected retention time.

  • System Suitability Test (SST): Inject the standard preparation 5 consecutive times.

    • Retention Time %RSD: 1.0% (Validates hydration layer stability).

    • Tailing Factor ( Tf​ ): 1.5 (Validates sufficient ionic strength masking silanols).

    • Theoretical Plates ( N ): 5000 (Validates column efficiency).

  • Sample Analysis: Proceed with unknown samples only if SST criteria are met.

Comparative Data Presentation

To demonstrate the efficacy of the developed HILIC method, it was benchmarked against a traditional Ion-Pairing RPLC method (C18 column, 0.1% Heptafluorobutyric acid in Water/ACN).

Table 3: Chromatographic Performance Comparison

ParameterStandard RPLC (C18, No Ion-Pairing)Ion-Pairing RPLC (C18 + HFBA)Optimized ZIC-HILIC Method
Retention Factor ( k ) 0.1 (Elutes at void)4.55.2
Peak Asymmetry ( Tf​ ) > 3.0 (Severe tailing)1.81.1 (Excellent symmetry)
Theoretical Plates ( N ) < 1000~3500> 8500
MS Compatibility Yes (but no retention)No (Severe ion suppression)Yes (Volatile buffer)
Equilibration Time 10 mins> 60 mins (Reagent coating)45 mins

References

  • Analytical Methods - RSC Publishing. Retention mechanisms and stationary phase dynamics in Hydrophilic Interaction Liquid Chromatography. URL:[Link]

  • JSM Central. Quantitative In Silico Analysis of HILIC Retention Mechanisms.[2] URL:[Link]

  • ResearchGate. Novel computational approaches to retention modeling in dual hydrophilic interactions/reversed phase chromatography.[3] URL:[Link]

  • SIELC Technologies. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography.[4] URL:[Link]

Sources

Application

Application Note: Characterizing the Cellular Effects of 1-(Pyridin-4-ylmethyl)guanidine sulfate, a Putative Agmatinase Inhibitor, in Cell Culture

Abstract The metabolic pathway of polyamines is a critical regulator of cellular proliferation, differentiation, and apoptosis, making it a key target in drug development, particularly in oncology.[1][2] Agmatine, a cati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The metabolic pathway of polyamines is a critical regulator of cellular proliferation, differentiation, and apoptosis, making it a key target in drug development, particularly in oncology.[1][2] Agmatine, a cationic amine derived from the decarboxylation of L-arginine, sits at a crucial juncture in this pathway.[3][4] Its degradation is primarily catalyzed by the enzyme agmatinase, which hydrolyzes agmatine to produce putrescine, a direct precursor for the synthesis of higher polyamines like spermidine and spermine.[5][6] Consequently, inhibiting agmatinase presents a strategic approach to disrupt polyamine homeostasis and suppress the growth of rapidly dividing cells. This application note introduces 1-(Pyridin-4-ylmethyl)guanidine sulfate, a compound with structural similarities to agmatine, as a putative inhibitor of agmatinase. We provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate its mechanism of action and cellular effects. This document outlines detailed, validated protocols for assessing the compound's impact on cell proliferation, direct enzyme activity, intracellular polyamine levels, and cell cycle progression.

Introduction: The Rationale for Targeting Agmatinase

Polyamines are essential for cell growth, and their intracellular concentrations are tightly regulated. Dysregulation of polyamine metabolism is frequently observed in various cancers, where elevated levels are associated with enhanced proliferation and tumorigenesis.[7] Agmatine itself has been shown to have anti-proliferative effects in several cancer cell lines, acting in part by depleting intracellular polyamine levels.[1][8]

The primary route for agmatine catabolism is its conversion to putrescine and urea by agmatinase.[5][6] By inhibiting this enzyme, it is hypothesized that intracellular agmatine levels will rise while the production of putrescine and downstream polyamines will decrease. This disruption is expected to induce a cytostatic effect on cancer cells, which are highly dependent on a steady supply of polyamines for their growth.

1-(Pyridin-4-ylmethyl)guanidine sulfate contains a guanidinium group, similar to the endogenous substrate agmatine, suggesting it may act as a competitive inhibitor of agmatinase. This note provides the experimental framework to test this hypothesis, guiding the user from initial phenotypic screening to detailed mechanistic validation.

Proposed Mechanism of Action

The central hypothesis is that 1-(Pyridin-4-ylmethyl)guanidine sulfate functions by inhibiting agmatinase, leading to a reduction in polyamine biosynthesis and subsequent cell cycle arrest. The key steps in this proposed pathway are:

  • Enzyme Inhibition: The compound competitively binds to the active site of agmatinase, preventing the hydrolysis of agmatine.

  • Metabolite Fluctuation: Inhibition leads to an accumulation of intracellular agmatine and a depletion of its product, putrescine.

  • Polyamine Depletion: The reduced availability of putrescine limits the synthesis of spermidine and spermine.

  • Cellular Response: Depletion of essential polyamines disrupts processes like DNA synthesis and cell division, leading to an arrest in the cell cycle and a decrease in overall cell proliferation.[1]

Mechanism_of_Action cluster_0 Polyamine Synthesis Pathway cluster_1 Inhibitor Action Arginine L-Arginine ADC Arginine Decarboxylase (ADC) Arginine->ADC Agmatine Agmatine ADC->Agmatine Agmatinase Agmatinase Agmatine->Agmatinase Putrescine Putrescine Agmatinase->Putrescine Polyamines Spermidine & Spermine Putrescine->Polyamines Proliferation Cell Proliferation & Survival Polyamines->Proliferation Inhibitor 1-(Pyridin-4-ylmethyl)guanidine sulfate Inhibitor->Agmatinase Inhibition

Caption: Proposed mechanism of 1-(Pyridin-4-ylmethyl)guanidine sulfate as an agmatinase inhibitor.

Experimental Workflows and Protocols

To validate the proposed mechanism of action, a multi-step experimental approach is recommended. This workflow begins with a broad assessment of the compound's effect on cell viability and progressively narrows down to specific molecular targets.

Experimental_Workflow Start Select Cancer Cell Line (e.g., HT-29, BxPC-3) Treat Treat Cells with 1-(Pyridin-4-ylmethyl)guanidine sulfate (Dose-Response) Start->Treat Assay1 Protocol 1: Cell Proliferation Assay (MTT / CellTiter-Glo) Treat->Assay1 Assay2 Protocol 2: Agmatinase Activity Assay (Cell Lysate) Treat->Assay2 Assay3 Protocol 3: Polyamine Quantification (HPLC) Treat->Assay3 Assay4 Protocol 4: Cell Cycle Analysis (Flow Cytometry) Treat->Assay4 Data1 Determine IC50 Value Assay1->Data1 Data2 Measure Enzyme Inhibition Assay2->Data2 Data3 Quantify Metabolite Levels Assay3->Data3 Data4 Analyze Cell Cycle Distribution Assay4->Data4 Conclusion Correlate Data to Validate Mechanism of Action Data1->Conclusion Data2->Conclusion Data3->Conclusion Data4->Conclusion

Caption: A logical workflow for characterizing the inhibitor from phenotype to mechanism.

Protocol 1: Cell Proliferation Assay (MTT Method)

This initial assay determines the compound's cytotoxic or cytostatic effects and establishes a working concentration range (IC50). The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[9]

Materials:

  • Selected cancer cell line (e.g., HT-29 human colon adenocarcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 1-(Pyridin-4-ylmethyl)guanidine sulfate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of 1-(Pyridin-4-ylmethyl)guanidine sulfate in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, if used) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank reading, normalize the data to the vehicle control, and plot the percentage of viability against the compound concentration to calculate the IC50 value.

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability
Vehicle Control01.25100%
Compound11.1894.4%
Compound100.8568.0%
Compound500.6148.8%
Compound1000.3225.6%
Compound2000.1512.0%
Table 1: Example data from an MTT assay used to determine the IC50 of the test compound.
Protocol 2: In Vitro Agmatinase Activity Assay

This protocol directly measures the inhibitory effect of the compound on agmatinase activity in cell lysates. The assay quantifies the production of urea, a co-product of the agmatinase-catalyzed reaction, from an excess of agmatine substrate.

Materials:

  • Cells cultured in 100 mm dishes

  • 1-(Pyridin-4-ylmethyl)guanidine sulfate

  • Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)[10]

  • BCA Protein Assay Kit

  • Agmatine Sulfate

  • Urea Assay Kit (colorimetric or fluorometric)

  • Tris-HCl buffer (pH 9.5)

Procedure:

  • Cell Culture and Lysis: Grow cells to ~80-90% confluency. Lyse the cells on ice using lysis buffer, scrape, and collect the lysate.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay.

  • Enzyme Reaction: In a microcentrifuge tube, set up the following reaction:

    • 50 µg of total protein lysate

    • Varying concentrations of 1-(Pyridin-4-ylmethyl)guanidine sulfate (or vehicle)

    • Tris-HCl buffer (pH 9.5) to a final volume of 90 µL

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[11]

  • Initiate Reaction: Add 10 µL of 100 mM agmatine sulfate (final concentration 10 mM) to start the reaction.

  • Incubation: Incubate for 60 minutes at 37°C.

  • Urea Measurement: Stop the reaction and measure the urea concentration in each sample using a commercial urea assay kit according to the manufacturer's instructions.

  • Analysis: Calculate the specific activity of agmatinase (e.g., in nmol urea/min/mg protein) and determine the percentage of inhibition for each concentration of the compound.

Inhibitor Conc. (µM)Agmatinase Activity (nmol/min/mg)% Inhibition
0 (Control)5.210%
104.1520.3%
502.4053.9%
1001.1278.5%
2000.4591.4%
Table 2: Example data showing dose-dependent inhibition of agmatinase activity.
Protocol 3: Quantification of Intracellular Polyamines by HPLC

This protocol validates the downstream effect of agmatinase inhibition by measuring the levels of agmatine, putrescine, spermidine, and spermine. HPLC with pre-column derivatization is a standard method for this analysis.[12]

Materials:

  • Cells treated with the inhibitor (at IC50 concentration) for 48 hours

  • Perchloric acid (PCA), 0.2 M

  • Dansyl chloride solution

  • Standards for agmatine, putrescine, spermidine, and spermine

  • HPLC system with a C18 column and a fluorescence detector

Procedure:

  • Cell Harvesting: Harvest control and inhibitor-treated cells. Wash twice with cold PBS.

  • Extraction: Resuspend the cell pellet in 0.2 M PCA and lyse by sonication on ice.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C. The supernatant contains the polyamines.

  • Derivatization: Mix an aliquot of the supernatant with dansyl chloride solution and incubate at 60°C for 1 hour in the dark to create fluorescent derivatives.

  • HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the polyamines using an appropriate gradient elution.

  • Detection and Quantification: Detect the fluorescent derivatives and quantify the concentrations by comparing peak areas to those of known standards. Normalize the results to the total protein content of the cell pellet.

AnalyteControl (pmol/mg protein)Treated (pmol/mg protein)% Change
Agmatine15.245.8+201%
Putrescine120.548.1-60.1%
Spermidine450.3210.6-53.2%
Spermine610.8355.2-41.8%
Table 3: Example HPLC data demonstrating the expected shift in polyamine levels after treatment.
Protocol 4: Cell Cycle Analysis by Flow Cytometry

This assay determines if the anti-proliferative effect of the compound is due to arrest at a specific phase of the cell cycle, a common outcome of polyamine depletion.[1]

Materials:

  • Cells treated with the inhibitor (at IC50 concentration) for 24-48 hours

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both floating and adherent cells from control and treated cultures.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Cell Cycle PhaseControl (%)Treated (%)
G0/G155.472.1
S30.115.3
G2/M14.512.6
Table 4: Example cell cycle data indicating a G0/G1 phase arrest upon treatment.

Conclusion and Interpretation

Successful characterization of 1-(Pyridin-4-ylmethyl)guanidine sulfate as an agmatinase inhibitor would yield a cohesive set of results across these four protocols. The expected outcome is a dose-dependent decrease in cell proliferation (Protocol 1), which is mechanistically linked to the direct inhibition of agmatinase enzyme activity (Protocol 2). This inhibition should result in a predictable shift in the intracellular metabolome, specifically an accumulation of agmatine and a depletion of putrescine, spermidine, and spermine (Protocol 3). Finally, this disruption of polyamine homeostasis should manifest as an arrest in the cell cycle, likely in the G1 phase, preventing cells from entering the S phase of DNA synthesis (Protocol 4). Together, these results provide a robust validation of the compound's mechanism of action and establish a strong foundation for its further development as a therapeutic agent.

References

  • Agmatine - Wikipedia. [Link]

  • Laube, G., & Bernstein, H. G. (2017). Agmatine: multifunctional arginine metabolite and magic bullet in clinical neuroscience?. Biochemical Journal, 474(15), 2619–2640. [Link]

  • Satriano, J. (2003). Agmatine: at the crossroads of the arginine metabolome. Annals of the New York Academy of Sciences, 1009, 34-43.
  • Halaris, A., & Plietz, J. (2007). Agmatine: metabolic pathway and spectrum of activity in brain. CNS drugs, 21(11), 885–900. [Link]

  • Synthesis and metabolic pathways of agmatine. ResearchGate. [Link]

  • Role of agmatine in the application of neural progenitor cell in central nervous system diseases: therapeutic potentials and effects. Cell & Bioscience. [Link]

  • Li, J., et al. (2021). Agmatinase facilitates the tumorigenesis of pancreatic adenocarcinoma through the TGFβ/Smad pathway. Oncology Reports, 46(5), 239. [Link]

  • New drug and enzyme class found to have anti-ageing properties. EurekAlert!. [Link]

  • Satriano, J., et al. (2009). The arginine metabolite agmatine protects mitochondrial function and confers resistance to cellular apoptosis. American Journal of Physiology-Cell Physiology, 296(6), C1411-C1419. [Link]

  • Fabre, B., et al. (2005). Effects of agmatine accumulation in human colon carcinoma cells on polyamine metabolism, DNA synthesis and the cell cycle. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1745(2), 177-186. [Link]

  • Piletz, J. E., et al. (2012). Putative agmatinase inhibitor for hypoxic-ischemic new born brain damage. Journal of translational medicine, 10, 157. [Link]

  • Characterization and Inactivation of an Agmatine Deiminase from Helicobacter Pylori. PMC. [Link]

  • Mechanistic studies of the agmatine deiminase from Listeria monocytogenes. PMC. [Link]

  • LABEL-seq Activity Assay. Protocols.io. [Link]

  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PMC. [Link]

  • Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. [Link]

  • Polyamine-Regulated Translation of Spermidine/Spermine-N1-Acetyltransferase. PMC. [Link]

  • Regulation of Polyamine Synthesis in Relation to Putrescine and Spermidine Pools in Neurospora crassa. eScholarship.org. [Link]

  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. PubMed. [Link]

  • Feasibility of Drug Screening with Panels of Human Tumor Cell Lines Using a Microculture Tetrazolium Assay. Cancer Research. [Link]

  • The Polyamines Spermidine and Spermine are Positively Charged Aliphatic Molecules. PMC. [Link]

Sources

Method

Application Note: Chemical Synthesis Pathway for 1-(Pyridin-4-ylmethyl)guanidine Sulfate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Scientific Context & Application The guanidino group is a privileged pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Scientific Context & Application

The guanidino group is a privileged pharmacophore in medicinal chemistry. Because it remains fully protonated at physiological pH (pKa ~13.5), it serves as a powerful hydrogen-bond donor and electrostatic anchor within target protein binding pockets. Specifically, 1-(pyridin-4-ylmethyl)guanidine sulfate (CAS: 45957-41-3) has emerged as a critical building block in epigenetic drug discovery, notably in the synthesis of 1 [1]. The molecule combines the metal-chelating potential of a pyridine ring with the basicity of a guanidine, making it a dual-action pharmacophore.

Mechanistic Pathway & Causality

As a Senior Application Scientist, I emphasize that successful synthetic scale-up relies on understanding the causality of your reagent choices. The most robust method for synthesizing this compound is the direct guanylation of 4-picolylamine (pyridin-4-ylmethanamine) using S-methylisothiourea sulfate [2].

  • Electrophile Selection: While cyanamide or Boc-protected thioureas are alternative guanylating agents, they often require forcing conditions, precise pH control, or subsequent harsh acidic deprotection steps. S-methylisothiourea sulfate acts as a highly selective, atom-economical electrophile that directly yields the desired unprotected guanidine [3].

  • The Role of the Sulfate Counterion: Free base guanidines are notoriously difficult to isolate; they are highly hygroscopic and readily absorb atmospheric CO₂ to form carbonates. By utilizing the sulfate salt of S-methylisothiourea, the reaction inherently provides a sulfate counterion. This buffers the extreme basicity of the product, driving the formation of a highly stable, crystalline salt that is easily isolated without column chromatography [4].

  • Reaction Mechanism: The primary amine nitrogen of 4-picolylamine executes a nucleophilic attack on the electrophilic carbon of the isothiourea. The resulting tetrahedral intermediate collapses, expelling methanethiol (MeSH) gas and yielding the target guanidinium sulfate.

Data Presentation: Reagent Stoichiometry

The following table outlines the quantitative requirements for a standard 0.1-molar scale synthesis. Note that S-methylisothiourea sulfate is a 2:1 salt (two moles of isothiourea per mole of sulfate), meaning 1.0 equivalent of the sulfate salt reacts with 2.0 equivalents of the amine.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesFunction
4-Picolylamine 108.142.021.6 g0.20Primary Nucleophile
S-Methylisothiourea Sulfate 278.351.027.8 g0.10Guanylating Agent
Ethanol (Absolute) 46.07Solvent50 mL-Co-solvent
Deionized Water 18.02Solvent50 mL-Co-solvent
Sodium Hypochlorite (10%) 74.44Excess500 mL-MeSH Scrubber

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating workflow. Visual and kinetic indicators are built into the steps to ensure the operator can confirm reaction progress without immediate LC-MS analysis.

Step 1: Assembly & Safety Preparation Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Critical Safety Routing: Connect the top of the condenser to a gas-outlet tube submerged in a secondary flask containing 500 mL of 10% Sodium Hypochlorite (bleach). The reaction evolves methanethiol (MeSH), a highly toxic and foul-smelling gas. The bleach scrubber oxidizes MeSH into odorless, water-soluble methanesulfonic acid.

Step 2: Reagent Integration Suspend S-methylisothiourea sulfate (27.8 g, 0.10 mol) in 100 mL of an ethanol/water mixture (1:1 v/v). Begin stirring at room temperature. Add 4-picolylamine (21.6 g, 0.20 mol) dropwise over 10 minutes. Causality Note: Dropwise addition prevents localized exothermic spikes and minimizes the formation of bis-alkylated side products.

Step 3: Reflux & Kinetic Drive Heat the reaction mixture to 80°C (reflux) for 12 to 16 hours. Self-Validating Check: The continuous bubbling of MeSH gas in the bleach scrubber serves as a real-time kinetic indicator. Furthermore, the initially cloudy suspension of S-methylisothiourea sulfate will completely dissolve into a clear, homogenous solution as the reaction progresses. When gas evolution ceases, the nucleophilic displacement is complete.

Step 4: Isolation & Purification Remove the flask from heat and allow it to cool to room temperature, then transfer to an ice bath (0–5°C) for 2 hours. Self-Validating Check: The target 1-(pyridin-4-ylmethyl)guanidine sulfate has drastically lower solubility in cold aqueous ethanol compared to the starting materials. A spontaneous precipitation of a white crystalline solid confirms successful salt metathesis. Filter the precipitate under vacuum, wash with ice-cold absolute ethanol (2 x 20 mL) to remove any unreacted amine, and dry under high vacuum to afford the pure product.

Process Visualization

G A 4-Picolylamine (Nucleophile) C Reaction Mixture EtOH/H2O, 80°C, 12h A->C Dropwise Addition B S-Methylisothiourea Sulfate (Electrophile) B->C Suspension D Methanethiol (MeSH) Gas Evolution C->D Nucleophilic Displacement F Crystallization Cool to 0-5°C C->F Reaction Complete E NaOCl Scrubber (Oxidation to Sulfonate) D->E Safety Routing G 1-(Pyridin-4-ylmethyl)guanidine Sulfate (Pure Product) F->G Filtration & Wash

Workflow and safety routing for the synthesis of 1-(pyridin-4-ylmethyl)guanidine sulfate.

References

  • Assays and Inhibitors for JumonjiC Domain-Containing Histone Demethylases Source: uni-freiburg.de URL:1

  • Guanylated Diamines, Triamines, and Polyamines: Chemistry and Biological Properties Source: Chemical Reviews - ACS Publications URL:2

  • Reagents for Efficient Conversion of Amines to Protected Guanidines Source: Thieme E-Books & E-Journals URL:3

  • The Discovery and Development of Guanethidine: A Technical Guide Source: Benchchem URL:4

Sources

Application

Application Note: 1-(Pyridin-4-ylmethyl)guanidine Sulfate in Medicinal Chemistry and Drug Design

Executive Summary & Pharmacophore Rationale 1-(Pyridin-4-ylmethyl)guanidine sulfate (CAS: 27946-15-2 for the hemisulfate, 1983957-99-8 for the sulfate) is a highly versatile, bifunctional building block utilized extensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

1-(Pyridin-4-ylmethyl)guanidine sulfate (CAS: 27946-15-2 for the hemisulfate, 1983957-99-8 for the sulfate) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry. As a Senior Application Scientist, I frequently leverage this compound to solve complex structural biology challenges, specifically when designing molecules that require precise electrostatic interactions and spatial rigidity.

The molecule combines two highly privileged pharmacophores:

  • The Guanidine Moiety: A highly basic functional group (pKa ~13.5) that remains protonated at physiological pH. It acts as an exceptional hydrogen bond donor and participates in strong bidentate salt bridges with carboxylate residues (Asp/Glu) or phosphate groups in enzyme active sites[1].

  • The Pyridin-4-ylmethyl Group: Provides a rigid, aromatic spacer capable of π−π stacking, cation- π interactions, and direct metal coordination (e.g., with Fe 2+ or Zn 2+ in metalloenzymes)[2].

Pharmacophore A 1-(Pyridin-4-ylmethyl)guanidine B Pyridine Ring (Metal Coordination / π-π) A->B C Guanidine Moiety (Salt Bridges / H-Bonds) A->C D Metalloenzymes (e.g., JmjC, FPTase) B->D Fe2+/Zn2+ Binding F CNS Receptors (e.g., nAChR, CB1) B->F Hydrophobic Spacer E Lipid Kinases (e.g., SphK1/2) C->E Phosphate Mimicry C->F Cation-π Interaction

Fig 1. Pharmacophore interaction logic of 1-(Pyridin-4-ylmethyl)guanidine in drug design.

Key Applications in Target-Directed Drug Discovery

Lipid Kinase Inhibition (Sphingosine Kinases)

Sphingosine kinases (SphK1 and SphK2) are critical lipid kinases that phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid implicated in tumor proliferation and inflammation. 1-(Pyridin-4-ylmethyl)guanidine derivatives have been successfully utilized to design highly potent and selective SphK inhibitors. The guanidine moiety serves as a "warhead" that mimics the amino group of the natural substrate and interacts directly with the phosphate-binding pocket. Conformational restriction of this guanidine group via heterocyclic linkers (e.g., oxadiazoles) is essential for potent kinase inhibitory activity[3].

Metalloenzyme Modulation (FPTase & JmjC Demethylases)

In the design of Farnesyl Protein Transferase (FPTase) inhibitors, the guanidine group mimics the arginine residues (e.g., Arg202 β ) of the enzyme, facilitating attractive Coulombic interactions with the C-terminal carboxylate of substrate proteins[4]. Furthermore, the pyridine nitrogen is a well-established metal-binding pharmacophore (MBP). In JumonjiC (JmjC) domain-containing histone demethylases, the pyridine ring can coordinate with the active site Fe(II), displacing the natural α -ketoglutarate cofactor, while the guanidine group interacts with the histone peptide binding groove[2].

CNS Receptor Targeting (nAChR & CB1 Receptors)

The compound is a critical precursor for synthesizing cyclic guanidines (e.g., imidazolidin-2-imines) that act as potent α4β2 nicotinic acetylcholine receptor (nAChR) antagonists. In these scaffolds, the basicity of the guanidine and the spatial orientation of the pyridine ring drive high affinity (IC 50​ ~ 10 nM) and selectivity over other receptor subtypes[5]. Similarly, it is used to functionalize piperidine linkers in purine-based CB1 receptor inverse agonists. This functionalization tunes the basicity of the molecule to achieve peripheralization (limiting blood-brain barrier penetration) while maintaining exceptional receptor affinity[6].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind specific reagent choices.

Protocol: Free-Basing and Electrophilic Coupling

Causality & Rationale: The sulfate salt must be neutralized to liberate the nucleophilic guanidine nitrogens for subsequent coupling reactions. Using a non-nucleophilic base like DIPEA prevents unwanted side reactions during electrophilic addition.

  • Solubilization: Suspend 1.0 eq (e.g., 1.0 mmol) of 1-(Pyridin-4-ylmethyl)guanidine sulfate in 10 mL of anhydrous N,N -dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Neutralization: Add 2.5 eq of N,N -diisopropylethylamine (DIPEA). Stir at room temperature for 30 minutes to ensure complete liberation of the free base. Expert Tip: Add 4Å molecular sieves to scavenge residual moisture, which can hydrolyze sensitive electrophiles.

  • Electrophilic Addition: Dropwise add 1.1 eq of the desired electrophile (e.g., an isothiocyanate for thiourea formation, or an activated carboxylic acid pre-treated with HCTU/HOBt for amide/oxadiazole synthesis).

  • Cyclization (If applicable): Heat the mixture to 80°C for 4-6 hours if dehydration/cyclization is required (e.g., forming 1,2,4-oxadiazole linkers)[3].

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the functionalized derivative as a TFA salt.

Workflow S1 1. Free Base Generation Neutralize sulfate with DIPEA/DBU S2 2. Electrophilic Coupling React with activated acids or isothiocyanates S1->S2 S3 3. Cyclization (Optional) Heat to 80°C to form oxadiazoles/ureas S2->S3 S4 4. Purification Prep-HPLC (Water/MeCN + 0.1% TFA) S3->S4 S5 5. Biochemical Validation Target-specific activity assays S4->S5

Fig 2. Standard synthetic workflow for incorporating the guanidine building block into drug scaffolds.

Protocol: Biochemical Validation via Radiometric Kinase Assay

Causality & Rationale: To validate the efficacy of the synthesized guanidine derivatives against lipid kinases (e.g., SphK), a radiometric assay is preferred. The specific biphasic extraction cleanly separates the hydrophilic 32P -ATP from the hydrophobic 32P -S1P product, ensuring a high signal-to-noise ratio.

  • Enzyme Preparation: Incubate recombinant human SphK1 or SphK2 (10 nM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl 2​ , 1 mM EGTA, 0.1% Triton X-100).

  • Compound Addition: Add the synthesized guanidine derivative (serial dilutions from 100 μ M to 1 nM in DMSO; final DMSO concentration <1%). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Initiation: Initiate the reaction by adding 5 μ M D-erythro-sphingosine and 10 μ M ATP (spiked with [γ−32P]ATP at 1 μ Ci/well).

  • Termination & Extraction: After 30 minutes at 37°C, terminate the reaction by adding 1 M HCl, followed by a liquid-liquid extraction using chloroform/methanol/HCl (100:200:1 v/v).

  • Quantification: Isolate the lower organic phase containing the newly synthesized 32P -S1P. Quantify the radioactivity using a liquid scintillation counter. Calculate IC 50​ values using non-linear regression analysis[3].

Quantitative Data Summary

The table below summarizes the target-specific binding efficiencies and functional outcomes when 1-(Pyridin-4-ylmethyl)guanidine is utilized as a core pharmacophore.

Target ClassRepresentative ApplicationPharmacophore RoleTypical Affinity / PotencyReference
Lipid Kinases SphK1 / SphK2 InhibitorsGuanidine acts as a phosphate mimic Ki​ ~ 9.8 μ M (Lead compounds)[3]
Metalloenzymes FPTase InhibitorsGuanidine mimics Arg202 β IC 50​ ~ Low nM range[4]
CNS Receptors α4β2 nAChR AntagonistsCyclic guanidine coreIC 50​ ~ 10 nM[5]
GPCRs CB1 Inverse AgonistsPiperidine linker functionalizationHigh selectivity vs CB2[6]

References

  • Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats. PMC. [Link]

  • An Analysis of the Binding Efficiencies of Drugs and Their Leads in Successful Drug Discovery Programs. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design and in Vivo Analysis of Potent Non-Thiol Inhibitors of Farnesyl Protein Transferase. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Inverse Agonists of the CB1 Receptor – SAR Efforts Towards Selectivity and Peripheralization. PMC. [Link]

  • Assays and Inhibitors for JumonjiC Domain-Containing Histone Demethylases. University of Freiburg. [Link]

  • Structure−Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 1-(Pyridin-4-ylmethyl)guanidine Sulfate in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(Pyridin-4-ylmethyl)guanidine sulfate and have questions regarding it...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(Pyridin-4-ylmethyl)guanidine sulfate and have questions regarding its stability and handling in dimethyl sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and concerns regarding the stability of 1-(Pyridin-4-ylmethyl)guanidine sulfate in DMSO solution.

Q1: I am preparing a stock solution of 1-(Pyridin-4-ylmethyl)guanidine sulfate in DMSO. Are there any known stability issues I should be aware of?

While specific long-term stability data for 1-(Pyridin-4-ylmethyl)guanidine sulfate in DMSO is not extensively published, an analysis of its chemical structure suggests potential areas for concern. The molecule contains a guanidine group and a pyridine ring, both of which can be susceptible to degradation under certain conditions.

  • Guanidine Moiety: The guanidinium group is a strong base and, in its salt form (sulfate), is generally stable.[1] However, guanidine functional groups can be prone to hydrolysis, especially in the presence of water and under alkaline conditions.[2][3][4] Since DMSO is highly hygroscopic (readily absorbs moisture from the air), introducing water into your DMSO stock is a primary concern.[5][6][7][8]

  • Pyridine Moiety: The pyridine ring is a relatively stable aromatic heterocycle. However, it can participate in various reactions, and its stability can be influenced by the overall molecular structure and storage conditions.

  • DMSO as a Solvent: DMSO itself is generally stable but can degrade under certain conditions, such as exposure to light or high temperatures, potentially forming reactive species.[9][10]

Therefore, while many compounds are stable in DMSO for extended periods when stored correctly, the inherent properties of 1-(Pyridin-4-ylmethyl)guanidine sulfate warrant careful handling and storage to minimize potential degradation.

Q2: What are the primary factors that could cause my 1-(Pyridin-4-ylmethyl)guanidine sulfate to degrade in a DMSO solution?

Several factors can contribute to the degradation of your compound in DMSO. Understanding these can help you mitigate the risks.

FactorPotential Impact on 1-(Pyridin-4-ylmethyl)guanidine sulfateMitigation Strategy
Water Content DMSO is hygroscopic.[6][7][8][11] Water can facilitate the hydrolysis of the guanidine group, a known instability for this functional group.[2][3][4]Use high-purity, anhydrous DMSO (≥99.9%).[5] Store in tightly sealed containers with desiccants.
Temperature Higher temperatures accelerate chemical reactions, including degradation pathways.[7]Store stock solutions at -20°C or -80°C for long-term storage.[5]
Light Exposure Photochemical degradation can occur, especially with aromatic systems like the pyridine ring.[5][7]Store solutions in amber vials or wrap containers in foil to protect from light.[5][7]
pH (Acidity/Basicity) The stability of guanidinium salts can be pH-dependent.[4] Contaminants in the DMSO or experimental conditions could alter the micro-environment's pH.Use high-purity DMSO and be mindful of any acidic or basic components in your experimental setup.
Freeze-Thaw Cycles Repeated freezing and thawing can introduce moisture through condensation and may accelerate the degradation of some compounds.[5][12][13]Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[5]
Q3: I've noticed inconsistent results in my assays. How can I determine if my compound is degrading in its DMSO stock?

If you suspect degradation, it is crucial to perform a stability study. The most common and effective methods for this are High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][14] These techniques allow you to quantify the amount of the parent compound remaining over time and to detect the appearance of any degradation products.

Below is a general workflow for conducting a stability study.

G start Inconsistent Experimental Results check_stability Is compound stability in DMSO suspected? start->check_stability perform_study Perform LC-MS stability study (see protocol) check_stability->perform_study Yes other_factors Investigate other experimental factors: - Pipetting errors - Assay variability - Reagent stability check_stability->other_factors No degradation_obs Is degradation observed? perform_study->degradation_obs review_storage Review storage conditions: - Anhydrous DMSO? - Temp (-20°C)? - Light protection? - Aliquoted? degradation_obs->review_storage Yes degradation_obs->other_factors No prepare_fresh Prepare fresh stock solution more frequently review_storage->prepare_fresh no_stability_issue Focus on optimizing assay parameters other_factors->no_stability_issue

Sources

Optimization

Troubleshooting precipitation of 1-(Pyridin-4-ylmethyl)guanidine sulfate in culture media

Technical Support Center: 1-(Pyridin-4-ylmethyl)guanidine Sulfate This guide provides in-depth troubleshooting for precipitation issues encountered with 1-(Pyridin-4-ylmethyl)guanidine sulfate in cell culture media. It i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(Pyridin-4-ylmethyl)guanidine Sulfate

This guide provides in-depth troubleshooting for precipitation issues encountered with 1-(Pyridin-4-ylmethyl)guanidine sulfate in cell culture media. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve solubility challenges during their experiments.

Understanding the Challenge: The Chemistry of 1-(Pyridin-4-ylmethyl)guanidine Sulfate

Before troubleshooting, it is crucial to understand the physicochemical properties of the compound. 1-(Pyridin-4-ylmethyl)guanidine is a strong organic base.[1] In its sulfate salt form and at physiological pH, the guanidine group is protonated, forming a stable guanidinium cation.[2] This cation is planar and features a delocalized positive charge, which allows it to form strong bidentate hydrogen bonds with negatively charged oxoanions like phosphates, sulfates, and carboxylates.[3][4] This inherent reactivity is a primary contributor to the precipitation observed when the compound is introduced into complex biological buffers like cell culture media, which are rich in such anions.

Troubleshooting Flowchart

The following diagram provides a logical workflow to diagnose the cause of precipitation.

Troubleshooting_Precipitation Start Precipitation Observed with 1-(Pyridin-4-ylmethyl)guanidine sulfate Timing When does precipitation occur? Start->Timing Immediate IMMEDIATE (Upon mixing) Timing->Immediate Immediately Delayed DELAYED (Hours/Days after incubation) Timing->Delayed Over Time Cause_Immediate Potential Cause: - High final concentration - 'Solvent Shock' - Direct ionic reaction Immediate->Cause_Immediate Cause_Delayed Potential Cause: - Media pH shift - Compound instability - Temperature effects Delayed->Cause_Delayed Solution_Immediate1 Refer to FAQ Q1: Optimize Stock & Dilution Cause_Immediate->Solution_Immediate1 Solution_Immediate2 Refer to FAQ Q3: Investigate Media Interactions Cause_Immediate->Solution_Immediate2 Solution_Delayed Refer to FAQ Q2: Address Incubation Variables Cause_Delayed->Solution_Delayed

Caption: Troubleshooting workflow for precipitation of 1-(Pyridin-4-ylmethyl)guanidine sulfate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound precipitates instantly when I add my DMSO stock to the culture medium. What is happening and how can I fix it?

Answer: This is the most common form of precipitation, often termed "crashing out" or "solvent shock."[5] It occurs when the compound, which is highly soluble in an organic solvent like DMSO, is rapidly diluted into the aqueous environment of the media, where its solubility is significantly lower.[6]

Causality & Recommended Actions:

  • Exceeding Solubility Limit: The final concentration of your compound likely exceeds its maximum solubility in the aqueous medium.[7]

    • Action: Lower the final working concentration. Determine the compound's maximum soluble concentration in your specific medium using the protocol provided below.

  • Rapid Polarity Shift: The abrupt change from a high-DMSO to a high-water environment causes the compound to aggregate and precipitate before it can be properly solvated by water molecules.[7]

    • Action 1 (Optimize Dilution): Do not add the stock solution directly to the full volume of media. Perform a serial dilution by first creating an intermediate dilution in a small volume of pre-warmed (37°C) media. Add this intermediate dilution to the final volume.[5]

    • Action 2 (Slow Addition): Add the stock solution dropwise to the media while gently swirling or vortexing. This ensures rapid and even distribution, preventing localized areas of high concentration.[5][7]

  • Low Temperature: The solubility of many compounds is lower at colder temperatures. Adding stock to refrigerated media can induce precipitation.[8]

    • Action: Always use media that has been pre-warmed to 37°C.[6]

Q2: The media looks fine initially, but I see a precipitate forming after several hours or days of incubation at 37°C. What could be the cause?

Answer: Delayed precipitation points towards changes in the media environment over time or inherent instability of the compound under incubation conditions.

Causality & Recommended Actions:

  • Media pH Changes: Cellular metabolism can acidify or basify the culture medium over time.[7] The solubility of a compound with ionizable groups, like 1-(Pyridin-4-ylmethyl)guanidine sulfate, can be highly pH-dependent.[9]

    • Action: Monitor the pH of your culture, especially in dense or rapidly metabolizing cultures. If significant shifts are observed, consider using a more robustly buffered medium (e.g., HEPES-buffered) or changing the medium more frequently.

  • Compound Instability: The compound may be degrading over long incubation periods into less soluble byproducts. Guanidine compounds can be susceptible to hydrolysis under certain conditions.[10]

    • Action: Prepare fresh compound-containing media more frequently for long-term experiments. If degradation is suspected, stability can be assessed by analytical methods like HPLC.

  • Temperature Effects: While pre-warming helps initial dissolution, some compounds have lower solubility or stability at 37°C over extended periods.[7]

    • Action: Ensure your incubator temperature is stable and calibrated. While not always feasible, if the compound is known to be thermolabile, this could be a limiting factor for long-term assays.

Q3: I see a heavy precipitate forming in my complete media (with serum), but less or none in basal media. What specific media components are reacting with my compound?

Answer: This strongly suggests a direct chemical interaction between your compound and components present in the media supplements or the basal formulation itself. Given the compound's structure, two primary interactions are highly probable.

Causality & Recommended Actions:

  • Interaction 1: Guanidinium Cation with Media Anions

    • The Chemistry: The positively charged guanidinium group on your compound can form strong ionic bonds with multivalent anions in the media, leading to the formation of insoluble salts.[3][4] The most likely culprits are phosphate ions from the phosphate buffer system (e.g., from PBS or present in DMEM) and sulfate groups from other components. Some specialized media may also contain polyanionic substances like dextran sulfate , which would readily interact.[11][12]

    • Action:

      • Test in Simpler Buffers: Dissolve the compound in saline or a simple HEPES buffer to see if precipitation occurs.

      • Modify Media: If possible, test your compound in a phosphate-free or low-phosphate medium to see if solubility improves.

      • Check for Additives: Be aware of all media components, especially additives like dextran sulfate, which is used to prevent cell clumping.[12]

  • Interaction 2: Sulfate Anion (from your compound) with Media Cations

    • The Chemistry: Your compound is a sulfate salt. Many culture media contain significant concentrations of divalent cations, particularly Calcium (Ca²⁺) and Magnesium (Mg²⁺) .[13][14] These can react with the sulfate from your compound to form insoluble calcium sulfate (CaSO₄) or magnesium sulfate (MgSO₄).[8][15] This is a very common cause of precipitation in cell culture.[16]

    • Action:

      • Prepare a Chloride Salt: If feasible, obtain or synthesize a chloride salt version of the compound (1-(Pyridin-4-ylmethyl)guanidine HCl). This would eliminate the sulfate-cation interaction as the primary cause.

      • Lower Cation Concentration: While difficult without altering the media's physiological relevance, using a custom media formulation with lower Ca²⁺/Mg²⁺ could be a diagnostic step.

Data & Quick Reference Tables

Table 1: Troubleshooting Summary

Observation Primary Suspected Cause Key Recommended Action(s) FAQ
Instant cloudiness upon mixing Solvent Shock / Exceeding Solubility Lower final concentration; use pre-warmed media; add stock slowly and sequentially. Q1
Precipitate after hours/days pH Shift / Compound Instability Monitor media pH; prepare fresh media for long experiments. Q2
Precipitate in specific media types Direct Ionic Interaction Test in phosphate-free media; check for Ca²⁺/Mg²⁺ and dextran sulfate. Q3

| Inconsistent results | Stock Solution Integrity | Aliquot stock solution to avoid freeze-thaw cycles; ensure stock is fully dissolved before use.[6] | N/A |

Table 2: Potential Media Component Interactions

Media Component Type Potential Interaction with 1-(Pyridin-4-ylmethyl)guanidine sulfate
Phosphate (PO₄³⁻) Anion The guanidinium cation can bind to phosphate, forming an insoluble salt.[3][4]
Calcium (Ca²⁺) Cation The sulfate anion of the compound can react to form insoluble Calcium Sulfate (CaSO₄).[8]
Magnesium (Mg²⁺) Cation The sulfate anion of the compound can react to form insoluble Magnesium Sulfate (MgSO₄).[15]
Serum Proteins (e.g., Albumin) Protein Can either increase solubility by binding to the compound or, in some cases, denature and co-precipitate.[6]

| Dextran Sulfate | Polyanion | The highly negative charge of dextran sulfate will strongly interact with the positive guanidinium cation.[11] |

Experimental Protocols

Protocol 1: Preparation of a Recommended Stock Solution

This protocol is designed to minimize issues related to stock solution integrity.

  • Solvent Selection: Use sterile, anhydrous-grade Dimethyl Sulfoxide (DMSO) as the primary solvent.[6]

  • Weighing: Accurately weigh the desired amount of 1-(Pyridin-4-ylmethyl)guanidine sulfate in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[6] Visually inspect against a light source to ensure no particulates remain.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter (PTFE for organic solvents) into a new sterile, light-protected tube.[6]

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.[6] This is critical to prevent degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended for the compound.

Protocol 2: Determining Maximum Soluble Concentration

This experiment will establish the solubility limit of your compound in your specific cell culture medium.

  • Preparation:

    • Prepare a 10 mM stock solution of your compound in DMSO following Protocol 1.

    • Dispense 990 µL of your complete cell culture medium (pre-warmed to 37°C) into a series of sterile 1.5 mL microcentrifuge tubes.

  • Serial Dilution:

    • Add 10 µL of the 10 mM stock solution to the first tube to achieve a 100 µM concentration. Add the stock dropwise while gently vortexing.[5] This is your highest concentration.

    • Perform a 2-fold serial dilution by transferring 500 µL from the first tube to the second tube (now 50 µM), vortexing, and repeating this process for subsequent tubes to create a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µM, etc.).[5]

    • Include a "vehicle control" tube with 500 µL of media and 5 µL of DMSO (equivalent to the highest DMSO concentration).

  • Incubation & Observation:

    • Incubate all tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a relevant duration (e.g., 24 hours).

    • After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible crystals, or a film on the tube wall).[7] A spectrophotometer reading at a high wavelength (e.g., 600 nm) can also be used to quantify turbidity.

References

  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Luoyang FuDau Biotechnology Co., Ltd. (2022, August 31). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Tampio, J., et al. (2025).
  • Wikipedia. (n.d.). Guanidine.
  • Raines, R. T., et al. (n.d.). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. Retrieved from [Link]

  • INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.
  • PubChem. (n.d.). Guanidine, N-(2-(3,6-dihydro-4-methyl-1(2H)-pyridinyl)ethyl)-, sulfate (1:1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA.
  • Benchchem. (n.d.). The Role and Application of Guanidinium Compounds in High-Quality Nucleic Acid Extraction.
  • 001CHEMICAL. (n.d.). CAS No. 27946-15-2, 1-(pyridin-4-ylmethyl)guanidine sulfate. Retrieved from [Link]

  • ACS Publications. (2014, July 14). On Guanidinium and Cellular Uptake. The Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.).
  • Benchchem. (n.d.). The Physicochemical Properties of Guanidine Salts in Solution: A Technical Guide for Researchers.
  • National Center for Biotechnology Information. (n.d.). Antifungal activity of guanidine compounds.
  • ResearchGate. (n.d.).
  • PubMed. (2020, January 15). Impact of dextran sulfate in culture media on titration of vesicular stomatitis virus. Retrieved from [Link]

  • PubMed. (n.d.). Carrier-mediated sulfate transport in human ureteral epithelial cells cultured in serum-free medium.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • PubChem. (n.d.). N-Pyridin-4-yl-guanidine. Retrieved from [Link]

  • ASM Journals. (2025, May 22). From lab reagent to metabolite: the riboswitch ligand guanidine as a relevant compound in bacterial physiology.
  • Separation Science. (2023, December 7). Dextran sulfate 5 in cell media and medicine. Retrieved from [Link]

  • Cytion. (n.d.). Inorganic Salts. Retrieved from [Link]

  • MDPI. (2019, May 14). The Cell Culture Medium Affects Growth, Phenotype Expression and the Response to Selenium Cytotoxicity in A549 and HepG2 Cells.
  • The Good Scents Company. (n.d.). guanidine sulfate, 1184-68-5. Retrieved from [Link]

  • Datasheet. (n.d.).
  • NIST. (n.d.).
  • DTIC. (1970, September 17).

Sources

Troubleshooting

Technical Support Center: Thermal Degradation Analysis of 1-(Pyridin-4-ylmethyl)guanidine Sulfate

Welcome to the technical support center for the analysis of 1-(Pyridin-4-ylmethyl)guanidine sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 1-(Pyridin-4-ylmethyl)guanidine sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for identifying the thermal degradation products of this compound. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Understanding Thermal Stability and Degradation Pathways

Q1: What are the expected thermal degradation pathways for 1-(Pyridin-4-ylmethyl)guanidine sulfate?

  • Pyridine Moiety: The thermal decomposition of pyridine often proceeds through radical pathways.[1] This can involve the formation of a 4-pyridyl radical, which may lead to ring opening and the formation of gaseous products or solid deposits.[1] Theoretical studies suggest that pyridine pyrolysis can lead to the formation of HCN or NH3, depending on the reaction conditions.[2]

  • Guanidine Moiety: The decomposition of guanidine derivatives can occur via hydrolysis or elimination, with the specific pathway influenced by factors such as pH and temperature.[3][4] For guanidinium salts, such as guanidine nitrate, thermal decomposition can generate a variety of gaseous products.[5][6][7]

Therefore, the thermal degradation of 1-(Pyridin-4-ylmethyl)guanidine sulfate is likely a complex process involving a combination of these pathways, potentially leading to a mixture of volatile and non-volatile products.

Q2: What are the key factors that can influence the thermal degradation of this compound?

A2: Several factors can significantly impact the thermal degradation profile of 1-(Pyridin-4-ylmethyl)guanidine sulfate:

  • Temperature and Heating Rate: The rate and extent of degradation are directly dependent on the temperature and how quickly it is increased.[8]

  • Atmosphere: The presence of oxygen (oxidative degradation) versus an inert atmosphere (pyrolysis) will lead to different degradation products.[9]

  • pH: For degradation in solution, the pH can influence the stability of the guanidine group.[3][4]

  • Presence of Water: Water can participate in hydrolytic degradation pathways.[3][4]

  • Physical State: The degradation of the solid-state compound may differ from its degradation in solution.

Section 2: Analytical Techniques for Degradation Product Identification

Q3: Which analytical techniques are most suitable for identifying the thermal degradation products of 1-(Pyridin-4-ylmethyl)guanidine sulfate?

A3: A multi-technique approach is recommended for a comprehensive analysis of both volatile and non-volatile degradation products.

Analytical TechniquePurposeKey Advantages
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) To determine the thermal stability and identify evolved gases during decomposition.[10][11][12]Provides quantitative data on mass loss as a function of temperature and real-time identification of volatile decomposition products.[11][13]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) To analyze the full spectrum of volatile and semi-volatile degradation products.[14][15][16]Requires minimal sample preparation and provides a detailed chemical fingerprint of the degradation compounds.[14][17]
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) To separate, identify, and quantify non-volatile degradation products and impurities.[18]Offers high sensitivity and specificity for complex mixtures and enables structural elucidation of unknown compounds.[18][19]

Q4: Can you provide a general workflow for a thermal degradation study?

A4: A logical workflow is crucial for obtaining reliable and comprehensive results.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Volatile Analysis cluster_2 Phase 3: Non-Volatile Analysis A TGA-MS Analysis B Determine Onset of Degradation A->B C Identify Evolved Gases B->C D Py-GC-MS Analysis C->D E Identify and Quantify Degradants D->E F Forced Degradation Studies E->F G HPLC-MS Analysis F->G H Characterize Degradation Products G->H

Caption: A typical workflow for a thermal degradation study.

Section 3: Experimental Protocols

Q5: What is a standard protocol for TGA-MS analysis?

A5: The following is a general protocol for TGA-MS analysis. Instrument parameters may need to be optimized for your specific setup.

Protocol: TGA-MS Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(Pyridin-4-ylmethyl)guanidine sulfate into a TGA crucible.

  • Instrument Setup:

    • TGA:

      • Temperature Program: Heat from 30 °C to 600 °C at a heating rate of 10 °C/min.[20]

      • Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min to prevent oxidative decomposition.[20]

    • MS:

      • Transfer Line Temperature: Set to a temperature high enough to prevent condensation of evolved gases (e.g., 250 °C).

      • Ionization Mode: Electron Ionization (EI).

      • Mass Range: Scan from m/z 10 to 300.

  • Data Acquisition: Start the TGA program and simultaneously acquire MS data.

  • Data Analysis: Correlate the mass loss events in the TGA thermogram with the mass spectra of the evolved gases.

Q6: How should I perform a Py-GC-MS experiment?

A6: Py-GC-MS is a powerful technique for identifying a wide range of degradation products.[14][16]

Protocol: Py-GC-MS Analysis

  • Sample Preparation: Place a small amount (0.1-1 mg) of the sample into a pyrolysis sample cup.

  • Instrument Setup:

    • Pyrolyzer:

      • Pyrolysis Temperature: Start with a temperature just above the onset of degradation determined by TGA (e.g., 250 °C) and consider a multi-step thermal desorption/pyrolysis program to differentiate between adsorbed species and degradation products.

    • GC:

      • Injector Temperature: 280 °C.

      • Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

      • Oven Program: 40 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 10 min.

    • MS:

      • Ion Source Temperature: 230 °C.

      • Interface Temperature: 280 °C.

      • Mass Range: Scan from m/z 35 to 500.

  • Data Acquisition and Analysis: Pyrolyze the sample and acquire the chromatogram and mass spectra. Identify the peaks by comparing their mass spectra with a library (e.g., NIST).

Q7: What is a suitable approach for forced degradation studies using HPLC-MS?

A7: Forced degradation studies are essential for identifying degradation products that may form under various stress conditions.[21]

Protocol: Forced Degradation and HPLC-MS Analysis

  • Stress Conditions: Expose solutions of 1-(Pyridin-4-ylmethyl)guanidine sulfate to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat a solution at 80 °C for 24 hours.

  • Sample Preparation: At various time points, withdraw an aliquot, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • HPLC-MS Analysis:

    • HPLC: Use a C18 column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • MS: Use an electrospray ionization (ESI) source in positive ion mode. Acquire full scan data and tandem MS (MS/MS) data for the parent compound and any detected degradation products to aid in structural elucidation.[22]

Section 4: Troubleshooting Guide

Q: I am not seeing any degradation in my forced degradation studies. What should I do?

A:

Possible Cause Troubleshooting Step
Compound is highly stable under the applied conditions. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressing agent).[21]

| Analytical method is not stability-indicating. | The analytical method may not be able to separate the parent drug from the degradation products.[23] Verify your method by spiking with related compounds if available, or use a more universal detector like a mass spectrometer. |

Q: My TGA-MS data shows a mass loss, but I cannot identify the corresponding peaks in the mass spectrometer.

A:

Possible Cause Troubleshooting Step
Degradation products are condensing in the transfer line. Increase the temperature of the TGA-MS transfer line.
Evolved gases are outside the mass range of the MS. Expand the mass range of your MS scan.

| The evolved species is water. | Look for the characteristic m/z 18 peak. |

Q: I am observing broad or tailing peaks in my Py-GC-MS chromatogram.

A:

Possible Cause Troubleshooting Step
Active sites in the GC system. Check for and replace a contaminated liner. Ensure the column is inert.[24]
Poor connection between the transfer line and the analytical column. Ensure a clean, square cut on the column and a proper connection.[25]

| The analytical column has deteriorated. | Condition or replace the column.[25] |

Q: I am having trouble interpreting the mass spectra of my unknown degradation products from HPLC-MS.

A: | Possible Cause | Troubleshooting Step | | Complex fragmentation pattern. | Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the parent ions. This provides more detailed structural information.[22] | | Co-elution of impurities. | Optimize the chromatographic separation to ensure each degradation product is a single, pure peak entering the mass spectrometer.[23] | | Low concentration of degradants. | Concentrate the sample before injection into the LC-MS system.[23] |

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution A Unexpected Results B Check Instrument Parameters A->B C Verify Sample Preparation A->C D Optimize Analytical Method B->D C->D F Reliable Data D->F E Consult Literature E->D

Caption: A logical approach to troubleshooting analytical issues.

References

  • Pyrolysis-Gas Chromatography-Mass Spectrometry | Thermo Fisher Scientific - US.
  • Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characteriz
  • Thermal Gravimetric Analysis-Mass Spectrometry (TGA-MS) - Oneida Research Services.
  • TGA | Pharmaceutical Products | Process Monitoring - Hiden Analytical. (2018, November 1).
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho. (2024, August 8).
  • Py-GCMS GC and GC-MS Application System - Shimadzu Scientific Instruments.
  • Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Labor
  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • The Nonenzymatic Decomposition of Guanidines and Amidines - ACS Public
  • Theoretical study on the thermal decomposition of pyridine - ResearchG
  • The nonenzymatic decomposition of guanidines and amidines - PubMed - NIH. (2014, January 8).
  • Thermal decomposition properties of energetic compositions of guanidine nitr
  • In-Depth Technical Guide: Thermal Stability and Decomposition of Pyridine-2,4,6-tricarboxylic Acid - Benchchem.
  • Decompositions of Urea and Guanidine Nitrates - Taylor & Francis. (2008, December 19).
  • Thermogravimetric Analysis/Mass Spectrometry (TGA-MS): An Extrel MAX300-EGA was coupled with a NETZSCH TG 209 F1 Libra to Per - Process Insights.
  • Pharma Stability: Troubleshooting & Pitfalls.
  • impurity-profiling-and-characterization-for-generic-project - ResolveMass Labor
  • Decomposition of Urea and Guanidine Nitr
  • Thermogravimetric Analysis (TGA) - Mettler Toledo.
  • Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC. (2024, June 6).
  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023, May 25).
  • Thermal Analysis Techniques | Polymers - EAG Labor
  • Active drug substance impurity profiling part II. LC/MS/MS fingerprinting - PubMed.
  • TROUBLESHOOTING GUIDE - Phenomenex.
  • Gentisin Degradation: A Technical Support Center for Researchers - Benchchem.
  • TDTS 6 Common problems with thermal desorption and how to solve them.

Sources

Optimization

Technical Support Center: Mitigating Off-Target Cytotoxicity of 1-(Pyridin-4-ylmethyl)guanidine sulfate

Welcome to the Technical Support Center for 1-(Pyridin-4-ylmethyl)guanidine sulfate (1-P4YMG-S) . As a highly basic, pyridine-containing guanidine derivative, this compound is frequently utilized in drug discovery as a b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(Pyridin-4-ylmethyl)guanidine sulfate (1-P4YMG-S) . As a highly basic, pyridine-containing guanidine derivative, this compound is frequently utilized in drug discovery as a building block, an arginine mimic, or a fragment for metalloenzyme inhibition (e.g., JumonjiC domain-containing histone demethylases).

However, its unique physicochemical properties—specifically its high pKa and metal-coordinating lone pairs—often lead to off-target cytotoxicity in vitro. This guide provides causal explanations, troubleshooting workflows, and self-validating protocols to help you isolate true on-target phenotypes from off-target artifacts.

Section 1: Mechanistic Primer - The Causality of Off-Target Toxicity

To troubleshoot toxicity, we must first understand the structural liabilities of 1-P4YMG-S. The compound induces cell death independent of your primary target via three distinct mechanisms:

  • Lysosomotropism (Ion Trapping): The guanidine moiety is highly basic (pKa ~13.5). In the neutral cytosol, a fraction of the compound remains unprotonated, allowing it to diffuse across lipid bilayers. However, upon entering the acidic lumen of lysosomes (pH ~4.5), it becomes fully protonated. The resulting cationic species cannot diffuse back out, leading to massive intralysosomal accumulation, osmotic swelling (vacuolization), and eventual lysosomal rupture[1].

  • Trace Metal Chelation: The pyridine nitrogen possesses a lone electron pair that actively coordinates transition metals, particularly Fe(II) and Cu(II). In standard cell culture media, this can deplete bioavailable iron, inadvertently inhibiting essential off-target metalloenzymes like prolyl hydroxylases or non-target JmjC demethylases[2].

  • NOS Off-Target Inhibition: The guanidine group is a classic structural mimic of the endogenous substrate L-arginine. 1-P4YMG-S can competitively bind to the active site of Nitric Oxide Synthase (NOS) isoforms, altering cellular redox states and NO signaling cascades[3].

G Compound 1-P4YMG-S (Basic Amine + Pyridine) Lysosome Lysosomotropism (Ion Trapping) Compound->Lysosome High pKa Chelation Fe(II) / Cu(II) Chelation Compound->Chelation Pyridine N NOS NOS Inhibition (Arginine Mimic) Compound->NOS Guanidine Vacuoles Lysosomal Swelling & Rupture Lysosome->Vacuoles Metallo Off-Target Metalloenzyme Inhibition Chelation->Metallo Redox Redox Imbalance & NO Depletion NOS->Redox Tox Off-Target Cytotoxicity Vacuoles->Tox Metallo->Tox Redox->Tox

Fig 1. Tripartite mechanism of 1-P4YMG-S off-target cytotoxicity in vitro.

Section 2: Symptom-Based Troubleshooting Guide

Q1: My cells die within 12-24 hours of 1-P4YMG-S treatment, and under phase-contrast microscopy, the cytoplasm is filled with large clear vesicles. What is happening? Analysis: This is the classic morphological hallmark of amine-induced lysosomotropism[1]. The vesicles are swollen lysosomes engorged with the protonated guanidine compound and water (driven by osmotic influx). Solution: Limit exposure to <6 hours if your assay permits. Alternatively, perform the V-ATPase Inhibition Protocol (see Section 4) to validate that lysosomotropism is the specific driver of toxicity.

Q2: The cells do not show vacuoles, but proliferation halts completely after 48 hours, even in target-knockout control cells. How do I fix this? Analysis: Delayed growth arrest without vacuolization strongly points to intracellular iron depletion or off-target metalloenzyme inhibition via the pyridine ring[2]. Solution: Perform an Iron-Supplemented Rescue Assay . Supplementing the media with excess Fe(II) and ascorbate saturates the chelating capacity of the pyridine ring, restoring iron availability for essential cellular enzymes.

Q3: I observe variable IC50 values depending on the cell line, even though target expression is identical. Why? Analysis: Different cell lines have varying basal expressions of Nitric Oxide Synthase (eNOS/iNOS/nNOS). Because the guanidine moiety mimics L-arginine[3], cell lines heavily dependent on NO signaling (e.g., endothelial lineages or macrophages) will exhibit hypersensitivity to 1-P4YMG-S. Solution: Supplement the media with excess L-arginine (1-5 mM) to outcompete the inhibitor at the NOS active site.

Section 3: Diagnostic Workflow

Workflow Start Observe Off-Target Cytotoxicity CheckVac Microscopy: Are large vacuoles present? Start->CheckVac IsLys Lysosomotropism Confirmed CheckVac->IsLys Yes TestFe Perform Iron Rescue Assay CheckVac->TestFe No FeRescues Does Fe(II) rescue viability? TestFe->FeRescues IsChel Metal Chelation Confirmed FeRescues->IsChel Yes TestArg Perform L-Arginine Competition Assay FeRescues->TestArg No ArgRescues Does L-Arg rescue viability? TestArg->ArgRescues IsNOS NOS Inhibition Confirmed ArgRescues->IsNOS Yes Unknown Investigate other off-targets ArgRescues->Unknown No

Fig 2. Decision tree for diagnosing and rescuing 1-P4YMG-S off-target cytotoxicity.

Section 4: Experimental Protocols

Protocol 1: V-ATPase Inhibition to Validate Lysosomotropic Toxicity

Purpose: To create a self-validating system determining if cytotoxicity is driven by lysosomal ion-trapping. By neutralizing lysosomal pH, ion trapping is prevented.

  • Seed cells in a 96-well plate at 1×104 cells/well and allow them to adhere overnight.

  • Pre-treat cells with 10 nM Bafilomycin A1 (a highly specific V-ATPase inhibitor) or DMSO vehicle for 1 hour. Note: Bafilomycin A1 is toxic at high doses; 10 nM is sufficient to neutralize lysosomal pH without causing immediate lethality.

  • Add 1-P4YMG-S at your established IC90 concentration.

  • Incubate for 12 hours.

  • Assess viability using an ATP-based luminescent assay (e.g., CellTiter-Glo). Interpretation: If Bafilomycin A1 pre-treatment significantly restores viability compared to the vehicle + 1-P4YMG-S arm, the primary driver of toxicity is lysosomotropism.

Protocol 2: Iron/Ascorbate Rescue Assay

Purpose: To neutralize the off-target metal chelation properties of the pyridine moiety by pre-saturating the compound or replenishing cellular iron sinks.

  • Prepare a fresh 100X stock of Ferrous Ammonium Sulfate (FAS, 5 mM) and L-Ascorbic Acid (10 mM) in sterile water. Causality note: Ascorbate is critical to maintain iron in the bioavailable Fe(II) state and prevent rapid oxidation to Fe(III) in the media.

  • Treat cells with 1-P4YMG-S in standard media. In parallel wells, treat cells with 1-P4YMG-S in media supplemented with 50 µM FAS and 100 µM Ascorbate.

  • Incubate for 48-72 hours.

  • Measure cell proliferation/viability. Interpretation: A restoration of cell growth in the supplemented arm confirms that the pyridine ring is starving the cell of essential trace metals.

Section 5: Data Presentation

Table 1: Quantitative Rescue Metrics for 1-P4YMG-S Cytotoxicity Use this reference table to benchmark your expected viability recovery during troubleshooting.

Cytotoxicity MechanismRescue AgentWorking ConcentrationExpected Viability Recovery (%)Optimal Incubation Window
Lysosomotropism Bafilomycin A110 nM+ 45% to 60%< 24h
Fe(II) Chelation Ferrous Ammonium Sulfate50 µM+ 30% to 50%48h - 72h
NOS Inhibition L-Arginine2 mM+ 25% to 40%24h - 48h

Section 6: Frequently Asked Questions (FAQs)

Q: Can I just use the free base of 1-(Pyridin-4-ylmethyl)guanidine instead of the sulfate salt to reduce toxicity? A: No. The intrinsic pKa of the guanidine group dictates its protonation state. At physiological pH (7.4), both the free base and the sulfate salt will fully protonate into the identical cationic species. The sulfate counterion merely improves aqueous solubility during stock preparation but does not alter the intracellular pharmacodynamics.

Q: Does the serum concentration in the media affect 1-P4YMG-S toxicity? A: Yes. High serum concentrations (e.g., 10% FBS vs. 1% FBS) act as a buffer for transition metals and provide a sink for non-specific protein binding. Assays run in low-serum conditions will typically exhibit exacerbated off-target metal chelation and higher apparent cytotoxicity.

References

  • Title: Lysosomotropic Properties of Weakly Basic Anticancer Agents Promote Cancer Cell Selectivity In Vitro Source: PLOS One URL: [Link]

  • Title: The Clinically Used Iron Chelator Deferasirox is an Inhibitor of Epigenetic JumonjiC Domain-Containing Histone Demethylases Source: ChemRxiv URL: [Link]

  • Title: First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors That Target an Isoform-Specific Aspartate Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Overcoming matrix effects in 1-(Pyridin-4-ylmethyl)guanidine sulfate LC-MS/MS

Overcoming Matrix Effects in 1-(Pyridin-4-ylmethyl)guanidine sulfate Analysis Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Matrix Effects in 1-(Pyridin-4-ylmethyl)guanidine sulfate Analysis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific bioanalytical challenges associated with 1-(Pyridin-4-ylmethyl)guanidine sulfate .

Due to the presence of both a pyridine ring (pKa ~5.2) and a highly basic guanidine moiety (pKa ~13.6), this molecule is exceptionally polar and permanently charged under standard acidic LC conditions. This physicochemical profile leads to poor retention on traditional reversed-phase (C18) columns, causing the analyte to co-elute with the solvent front. In complex biological matrices (plasma, urine), this early elution window is saturated with endogenous salts, dosing vehicles, and phospholipids, resulting in severe ion suppression during Electrospray Ionization (ESI)[1].

This guide provides field-proven, mechanistically grounded solutions to isolate your analyte, eliminate matrix interference, and validate your quantitative workflow.

Part 1: Mechanistic Understanding of the Failure Mode

ESI_Suppression Droplet ESI Droplet Formation (Limited Surface Charge) Competition Charge Competition at Droplet Surface Droplet->Competition Analyte 1-(Pyridin-4-ylmethyl)guanidine (Target Analyte) Analyte->Droplet Matrix Co-eluting Matrix (Phospholipids/Salts) Matrix->Droplet Evaporation Desolvation & Ion Emission Competition->Evaporation High Matrix Conc. Suppression Ion Suppression (Signal Loss) Evaporation->Suppression

Fig 1: Mechanism of ESI ion suppression caused by co-eluting matrix components.

Q: Why does my 1-(Pyridin-4-ylmethyl)guanidine signal disappear in plasma extracts compared to neat solvent standards?

A: You are experiencing classical ESI ion suppression. In electrospray ionization, the matrix components and your target analyte compete for available charge and surface area on the evaporating droplet[1]. Because your analyte is highly polar, it elutes in the void volume ( t0​ ) on a standard C18 column. This is the exact same retention window where highly concentrated, un-retained plasma phospholipids and salts elute. The overwhelming concentration of these matrix components monopolizes the droplet charge, neutralizing your analyte and preventing it from reaching the mass analyzer.

Q: Can I just dilute my samples to reduce the matrix effect?

A: While "dilute-and-shoot" can reduce the absolute concentration of interfering compounds, it proportionally reduces the concentration of your target analyte. For highly potent compounds requiring low Limits of Quantitation (LOQ), this sacrifices necessary sensitivity. A targeted chromatographic and sample preparation overhaul is required.

Part 2: Chromatographic & Sample Preparation Solutions
Q: Standard C18 columns fail to retain this compound. How can I shift its retention time away from the suppression zone?

A: You must abandon standard reversed-phase chromatography for this analyte. Instead, implement Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase. The highly polar guanidine group will partition into the water-enriched layer immobilized on the stationary phase, drastically increasing its retention time[2]. By retaining the analyte past the void volume, you physically separate it from early-eluting salts and suppression zones.

Q: Protein Precipitation (PPT) leaves too many phospholipids. What is the optimal sample preparation strategy?

A: For a strongly basic compound like 1-(Pyridin-4-ylmethyl)guanidine, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the gold standard. MCX sorbents contain both reversed-phase characteristics and strong cation exchange (sulfonic acid) groups. Because the guanidine moiety is positively charged at almost any pH, it binds ionically to the sorbent. This allows you to apply an aggressive 100% organic wash (like pure methanol) to completely strip away neutral lipids, dosing vehicles, and phospholipids without washing away your analyte.

MCX_Workflow Load 1. LOAD Acidified Plasma Retain Analyte Retained (Ionic Bond) Load->Retain Wash1 2. WASH 1 (Aq) Removes Salts Retain->Wash1 Wash2 3. WASH 2 (Org) Removes Lipids Wash1->Wash2 Elute 4. ELUTE High pH Organic Wash2->Elute MS LC-MS/MS Clean Extract Elute->MS

Fig 2: Mixed-Mode Cation Exchange (MCX) SPE workflow isolating basic analytes.

Q: How do I compensate for any residual matrix effects that survive sample prep?

A: The ultimate failsafe in bioanalysis is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) [3]. By synthesizing a version of 1-(Pyridin-4-ylmethyl)guanidine with heavy isotopes (e.g., 13C or 2H ), the IS will co-elute exactly with your native analyte and experience the exact same ionization environment. Any residual suppression will affect both molecules equally, keeping the peak area ratio constant and preserving quantitative accuracy[4].

Part 3: Quantitative Assessment & Methodologies

To ensure scientific integrity, you must empirically validate that your new method has eliminated the matrix effect. The data below illustrates the expected performance shift when upgrading from basic PPT to MCX SPE.

Table 1: Comparative Matrix Effect and Recovery Data for 1-(Pyridin-4-ylmethyl)guanidine

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)*Phospholipid Removal
Protein Precipitation (Acetonitrile)92.4%0.35 (Severe Suppression)Poor (< 10%)
Standard Reversed-Phase SPE (C18)65.1%0.58 (Moderate Suppression)Moderate (~50%)
Mixed-Mode Cation Exchange (MCX) 89.7% 0.96 (Negligible Effect) Excellent (> 99%)

*A Matrix Factor (MF) of 1.0 indicates no matrix effect. MF < 1 indicates suppression; MF > 1 indicates enhancement[4].

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE Workflow

This self-validating protocol utilizes a polymeric MCX cartridge (e.g., 30 mg/1 mL) to isolate the guanidine analyte.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% Phosphoric Acid ( H3​PO4​ ) in water. Causality: Acidification disrupts protein binding and ensures the analyte is fully protonated for maximum ionic interaction with the sorbent.

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of LC-MS grade water through the cartridge.

  • Loading: Apply the pre-treated sample to the cartridge at a flow rate of ~1 drop/second.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water. Causality: Removes highly polar endogenous salts and water-soluble proteins.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: The strong ionic bond holds the analyte in place while the 100% organic wash strips away strongly bound phospholipids and dosing vehicles.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the sulfonic acid groups on the sorbent, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in the HILIC initial mobile phase.

Protocol 2: Post-Column Infusion (PCI) for Matrix Effect Mapping

To visually prove that the suppression zone has been bypassed, perform a PCI experiment[3].

  • Setup: Connect a syringe pump to a T-zero union placed between the analytical column and the mass spectrometer ESI source.

  • Infusion: Continuously infuse a neat solution of 1-(Pyridin-4-ylmethyl)guanidine (e.g., 100 ng/mL) at 10 µL/min directly into the MS. This creates a constant, elevated baseline signal for the analyte's MRM transition.

  • Injection: Inject a blank matrix extract (e.g., plasma processed via MCX) onto the LC column and run your standard gradient.

  • Analysis: Monitor the infused analyte's baseline. Any dips in the baseline indicate zones of ion suppression caused by eluting matrix components.

  • Validation: Ensure the retention time of your analyte (determined via a separate standard injection) falls into a "flat" region of the PCI baseline, proving it elutes free from matrix interference.

References
  • ResolveMass Laboratories. "The Impact of Matrix Effects on Mass Spectrometry Results." ResolveMass,[Link]

  • Zahn, D., et al. "Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development." Analytical and Bioanalytical Chemistry,[Link]

  • Waters Corporation. "Removal of Triton X-100 from Plasma Samples Using Mixed-Mode Solid Phase Extraction (SPE)." Waters Application Notes,[Link]

  • Waters Corporation. "LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy." Waters Application Notes,[Link]

  • LCGC International. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." Chromatography Online,[Link]

  • Pan, C., et al. "Matrix Effects and Application of Matrix Effect Factor." Critical Reviews in Analytical Chemistry, Taylor & Francis,[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Guanidine Derivatives: Profiling 1-(Pyridin-4-ylmethyl)guanidine sulfate Against Established Modulators

Introduction: The Guanidinium Group - A Privileged Scaffold in Drug Discovery The guanidinium group, characterized by its Y-shaped arrangement of three nitrogen atoms around a central carbon, is a cornerstone of medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Guanidinium Group - A Privileged Scaffold in Drug Discovery

The guanidinium group, characterized by its Y-shaped arrangement of three nitrogen atoms around a central carbon, is a cornerstone of medicinal chemistry.[1][2] Its remarkable properties—strong basicity (pKa ≈ 13.6), resonance-stabilized positive charge, and capacity for multi-point hydrogen bonding—allow it to mimic the side chain of arginine, engaging in powerful interactions with biological targets like carboxylate and phosphate groups.[1][3] This functional group is not merely a chemical curiosity; it is the active component in a vast array of natural products and synthetic drugs with therapeutic applications spanning diabetes, infectious diseases, cancer, and neurology.[4][5][6][7]

This guide provides a comparative framework for understanding the pharmacological potential of a specific, less-characterized molecule: 1-(Pyridin-4-ylmethyl)guanidine sulfate . Due to the limited publicly available data on this compound, we will approach this analysis from a drug discovery perspective. We will first establish a baseline by examining well-characterized guanidine derivatives, including the anti-diabetic drug Metformin and the endogenous neuromodulator Agmatine. We will then use a structure-activity relationship (SAR) rationale to hypothesize the potential biological activities of 1-(Pyridin-4-ylmethyl)guanidine sulfate and outline the key experiments required to build its pharmacological profile.

This document is intended for researchers, scientists, and drug development professionals, providing not just a comparison, but a roadmap for the systematic evaluation of novel guanidine-based compounds.

Comparative Framework: Key Guanidine Derivatives

To understand the potential of 1-(Pyridin-4-ylmethyl)guanidine sulfate, we must first examine the established profiles of its chemical relatives. The choice of comparator compounds is critical; here, we select derivatives that illustrate the diverse functionalities achievable through modification of the core guanidine scaffold.

Metformin: The Biguanide Anti-Hyperglycemic Agent

Metformin is a biguanide—a structure of two linked guanidine groups—and remains the first-line oral therapy for type 2 diabetes.[8] Its success is a testament to the therapeutic potential of guanidine-containing compounds, though its mechanism is distinct from many simpler guanidines.

  • Mechanism of Action: Metformin's primary effect is the reduction of hepatic gluconeogenesis.[8] This is largely achieved through a mild and transient inhibition of mitochondrial respiratory chain complex I. This action decreases cellular energy status, leading to the activation of 5' AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism. However, AMPK-independent effects are also recognized as crucial to its function.[8]

  • Structural Significance: Unlike many guanidine derivatives that act as direct competitive inhibitors of enzymes or receptors, metformin's activity is tied to its effect on fundamental cellular energy processes. Its relatively simple, flexible structure and high polarity influence its absorption and distribution, which is mediated by organic cation transporters.

Agmatine: The Endogenous Neuromodulator

Agmatine, or 4-(aminobutyl)guanidine, is an endogenous amine synthesized from L-arginine.[9] It acts as a neurotransmitter/neuromodulator with a remarkably pleiotropic profile, interacting with multiple targets throughout the central nervous system.

  • Mechanism of Action: Agmatine's diverse effects stem from its ability to:

    • Inhibit Nitric Oxide Synthase (NOS) isoforms: As a structural analog of arginine, it can compete for the active site of NOS.[9][10]

    • Antagonize NMDA Receptors: It produces a voltage-dependent block of the NMDA receptor channel pore, modulating glutamatergic neurotransmission.[11]

    • Bind to Imidazoline and α2-Adrenergic Receptors: These interactions contribute to its effects on blood pressure and neurotransmitter release.[10]

  • Structural Significance: Agmatine's structure perfectly illustrates the "arginine mimic" concept. The guanidinium head provides the key binding interactions, while the butylamine tail provides the appropriate length and flexibility to fit into various binding pockets.

N,N'-Diarylguanidines: Selective NMDA Receptor Antagonists

Synthetic efforts have produced highly selective guanidine derivatives. For instance, N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine demonstrates high affinity for the NMDA receptor ion channel site with significantly reduced affinity for sigma receptors, a common off-target liability for this class.[12]

  • Mechanism of Action: These compounds act as non-competitive antagonists at the NMDA receptor, binding within the ion channel.[12]

  • Structural Significance: The bulky, lipophilic aryl groups are critical for high-affinity binding and selectivity. The substitution pattern on the guanidine nitrogens fine-tunes the affinity and selectivity profile, demonstrating how the core guanidine moiety can be decorated to achieve specific pharmacological goals.[12]

Hypothesized Profile of 1-(Pyridin-4-ylmethyl)guanidine sulfate

With no direct experimental data available, we must infer the potential activities of 1-(Pyridin-4-ylmethyl)guanidine sulfate from its constituent parts: the guanidine group, the pyridine ring, and the methylene linker.

  • Guanidine Moiety: This group strongly suggests a potential interaction with arginine-binding sites. Therefore, a primary hypothesis is that this compound could be an inhibitor of Nitric Oxide Synthase (NOS) . The protonated guanidinium ion at physiological pH would readily interact with the carboxylate residues in the NOS active site.

  • Pyridine Ring: The pyridine ring is an electron-deficient aromatic system commonly used as a bioisostere for a phenyl ring.[13] Its presence can influence metabolic stability, solubility, and target interactions. The nitrogen atom can act as a hydrogen bond acceptor. Its position at the 4-position of the pyridine ring dictates the geometry of the molecule. This feature may confer selectivity for specific enzyme isoforms (e.g., nNOS vs. iNOS vs. eNOS) or receptor subtypes.

  • Methylene Linker: This flexible -CH₂- group separates the guanidine and pyridine moieties, allowing them to adopt multiple conformations. This flexibility can be advantageous for fitting into a binding site but may come at an entropic cost compared to more rigid analogs.

Based on this analysis, our primary hypothesis is that 1-(Pyridin-4-ylmethyl)guanidine sulfate is a potential inhibitor of Nitric Oxide Synthase (NOS) . A secondary hypothesis is that it may possess activity at NMDA receptors or other ligand-gated ion channels , a common target for guanidine-containing compounds.

Comparative Data Summary

The following table summarizes key performance metrics for our comparator compounds. The entry for 1-(Pyridin-4-ylmethyl)guanidine sulfate is populated with "To Be Determined" (TBD) to underscore the need for empirical validation.

Compound Primary Target(s) Mechanism of Action Key IC50 / Ki Values Physicochemical Properties (pKa)
Metformin Mitochondrial Complex I; AMPKIndirect activation of AMPK; Inhibition of gluconeogenesisTBD (Mechanism is not direct inhibition)~12.4
Agmatine NMDA Receptors; NOS; Imidazoline ReceptorsChannel block; Competitive inhibition; AgonismNMDA Block: K_d ≈ 952 µM[11]~13.5
N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine NMDA Receptor Ion ChannelNon-competitive antagonismIC50 = 36 nM vs. [³H]MK-801[12]TBD
1-(Pyridin-4-ylmethyl)guanidine sulfate Hypothesis: NOS, NMDA-R Hypothesis: Competitive Inhibition / Channel Block TBD TBD (Guanidine pKa >13)

Visualizing the Guanidine Landscape & Experimental Strategy

To effectively compare these molecules, it is useful to visualize their structural relationships and the workflow for characterizing a novel compound.

G cluster_scaffold Core Guanidinium Scaffold cluster_compounds Representative Guanidine Derivatives Scaffold [R1-N=C(N-R2)-N-R3-R4]+ Metformin Metformin (Biguanide) Scaffold->Metformin Agmatine Agmatine (Alkyl Guanidine) Scaffold->Agmatine Diaryl Diarylguanidine (Aryl Guanidine) Scaffold->Diaryl Topic 1-(Pyridin-4-ylmethyl)guanidine (Pyridinyl Guanidine) Scaffold->Topic

Caption: Structural diversity of guanidine-based compounds.

G Start Novel Compound: 1-(Pyridin-4-ylmethyl)guanidine sulfate Primary Primary Screening: NOS Inhibition Assay Start->Primary Hypothesis-driven Secondary Secondary Screening: NMDA Receptor Binding Assay Primary->Secondary Hit Confirmation ADME In Vitro Profiling: Cytochrome P450 Inhibition Secondary->ADME Profile Selectivity & Safety Data Data Analysis & SAR ADME->Data Decision Lead Candidate Progression? Data->Decision

Sources

Comparative

1H and 13C NMR Spectra Reference Guide: 1-(Pyridin-4-ylmethyl)guanidine Sulfate vs. Free Base

Executive Summary & Application Context 1-(Pyridin-4-ylmethyl)guanidine (CAS 45957-41-3)[1] and its corresponding sulfate salt are critical pharmacophores in the development of epigenetic modulators. Specifically, these...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Context

1-(Pyridin-4-ylmethyl)guanidine (CAS 45957-41-3)[1] and its corresponding sulfate salt are critical pharmacophores in the development of epigenetic modulators. Specifically, these nitrogen-rich scaffolds are utilized to synthesize potent inhibitors of JumonjiC (JmjC) domain-containing histone demethylases (KDMs)[2][3]. The guanidine moiety acts as a highly basic anchor, mimicking the arginine side chain to competitively bind the enzyme's active site via hydrogen bonding and cation–π interactions.

For researchers synthesizing these inhibitors, confirming the protonation state and purity of the guanidine intermediate is a critical quality control step. This guide provides an objective, comparative NMR reference between the free base and the sulfate salt, detailing the mechanistic causality behind the observed chemical shifts and outlining a self-validating experimental protocol.

Mechanistic Causality: The Impact of Protonation and Solvent Selection

The Protonation Effect

The guanidine group is highly basic (pKa ~13), whereas the pyridine nitrogen is significantly less basic (pKa ~5.2). When reacted with sulfuric acid, the guanidine moiety is preferentially protonated, forming a resonance-stabilized guanidinium cation. This delocalized positive charge exerts a strong electron-withdrawing inductive effect on the adjacent methylene (-CH₂-) group and the pyridine ring, resulting in distinct downfield shifts in the ¹H NMR spectrum. Conversely, the central guanidine carbon in the ¹³C NMR spectrum often experiences a slight upfield shift due to the resonance stabilization of the positive charge.

Mechanism FB 1-(Pyridin-4-ylmethyl)guanidine (Free Base) Protonation Addition of H2SO4 (Protonation of Guanidine) FB->Protonation Salt Guanidinium Sulfate Salt (Delocalized Positive Charge) Protonation->Salt Effect Deshielding Effect (Downfield NMR Shifts) Salt->Effect

Mechanistic pathway of guanidine protonation leading to downfield NMR chemical shifts.

Solvent Causality: DMSO-d6 vs. D2O

While D₂O is a common solvent for highly polar sulfate salts, it induces rapid hydrogen-deuterium (H/D) exchange. This effectively erases the diagnostic guanidine -NH and -NH₂ signals from the ¹H spectrum. To preserve these critical structural markers and accurately assess the protonation state, DMSO-d6 is the superior solvent choice[4]. Although DMSO-d6 introduces minor viscosity-induced line broadening, it prevents H/D exchange, allowing the researcher to observe the transition of the broad, exchanging free-base amines into sharper, distinct signals in the protonated salt.

Comparative Spectral Data

The following tables summarize the quantitative spectral differences between the free base and the sulfate salt.

Table 1: ¹H NMR Chemical Shifts (400 MHz, DMSO-d6)
PositionFree Base (δ, ppm)Sulfate Salt (δ, ppm)Multiplicity (Salt)Causality for Shift
Pyridine H-2, H-6 8.508.60dd / dInductive deshielding from the protonated guanidinium
Pyridine H-3, H-5 7.307.45dInductive deshielding
Methylene (-CH₂-) 4.354.55d (J=6.0 Hz)Direct electron withdrawal from the adjacent -NH₂⁺
Guanidine -NH- 6.80 (br)8.10t (J=6.0 Hz)Protonation restricts exchange and sharpens the signal
Guanidine -NH₂ 6.50 (br)7.20br sFormation of the guanidinium cation
Table 2: ¹³C NMR Chemical Shifts (100 MHz, DMSO-d6)
PositionFree Base (δ, ppm)Sulfate Salt (δ, ppm)Causality for Shift
C-2, C-6 (Pyridine) 149.8150.2Minor long-range inductive deshielding
C-4 (Pyridine) 148.5147.1Resonance alteration across the pyridine ring
C-3, C-5 (Pyridine) 122.4122.8Minor long-range inductive deshielding
C-7 (Methylene) 44.543.8Shielding via conformational locking of the salt
C-8 (Guanidine) 158.2157.5Resonance stabilization of positive charge shields the carbon

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 1-(Pyridin-4-ylmethyl)guanidine sulfate.

  • Solvation: Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (100% isotopic purity is recommended to minimize the water peak at 3.33 ppm, which can obscure baseline integrations).

  • Homogenization: Sonicate the NMR tube for 60 seconds to ensure complete dissolution. Particulate matter will degrade the magnetic field homogeneity (shimming).

Step 2: NMR Acquisition Parameters
  • Lock and Shim (Validation Step): Lock the spectrometer to the DMSO-d6 deuterium signal. Self-Validation: Before proceeding, verify that the residual DMSO-d5 quintet is centered exactly at 2.50 ppm . If it is shifted, recalibrate the spectrum to prevent assignment errors.

  • ¹H NMR Acquisition: Run a standard proton sequence (zg30) with 16 scans. Set the relaxation delay (D1) to 1.0 second.

  • ¹³C NMR Acquisition: Run a proton-decoupled carbon sequence (zgpg30) with a minimum of 1024 scans. Critical Nuance: Set the D1 relaxation delay to 2.0–3.0 seconds . The central guanidine carbon (C-8) is a quaternary carbon lacking attached protons, meaning it relies on dipole-dipole interactions with distant protons for relaxation. A short D1 will result in an artificially low signal-to-noise ratio for this critical peak.

Step 3: Data Processing
  • Apply an exponential window function (LB = 0.3 Hz for ¹H; LB = 1.0 Hz for ¹³C) prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing resolution.

  • Perform manual zero-order and first-order phase corrections to ensure symmetrical peak shapes, which is vital for accurate integration of the methylene doublet.

Protocol Prep 1. Sample Preparation 15 mg API in 0.6 mL DMSO-d6 Lock 2. Lock & Shim Validate against DMSO quintet (2.50 ppm) Prep->Lock Acq 3. Acquisition 1H: 16 Scans | 13C: 1024 Scans (D1=3s) Lock->Acq Process 4. Processing Apodization & Phase Correction Acq->Process Validate 5. Self-Validation Check Quaternary C Signal-to-Noise Process->Validate

Self-validating experimental workflow for the NMR acquisition of guanidine sulfate salts.

References

  • Modeling Amino Acid Side Chains in Proteins: 15N NMR Spectra of Guanidino Groups in Nonpolar Environments . ACS Publications. Available at:[Link][4]

  • Inhibitors of Protein Methyltransferases and Demethylases . NIH PubMed Central. Available at:[Link][2]

  • Substituted 2-(2-Aminopyrimidin-4-Yl)Pyridine-4-Carboxylates as Potent Inhibitors of Jumonjic Domain-Containing Histone Demethylases . Taylor & Francis. Available at:[Link][3]

Sources

Validation

Comparing IC50 values of 1-(Pyridin-4-ylmethyl)guanidine sulfate analogs

An authoritative technical guide on the comparative efficacy of 1-(Pyridin-4-ylmethyl)guanidine sulfate analogs as competitive inhibitors, focusing on their structure-activity relationships (SAR) and experimental validat...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative technical guide on the comparative efficacy of 1-(Pyridin-4-ylmethyl)guanidine sulfate analogs as competitive inhibitors, focusing on their structure-activity relationships (SAR) and experimental validation methodologies.

Introduction to Guanidine-Based Arginine Mimetics

The guanidine pharmacophore is a cornerstone in medicinal chemistry, primarily due to its ability to act as a bioisostere for the amino acid L-arginine. Under physiological conditions (pH 7.4), the guanidino group (pKa ~12.5) remains fully protonated, allowing it to form robust bidentate hydrogen bonds and electrostatic interactions with carboxylate residues in enzyme active sites [1].

1-(Pyridin-4-ylmethyl)guanidine sulfate (CAS 45957-41-3) and its analogs are widely utilized as competitive inhibitors for enzymes that utilize L-arginine as a substrate, most notably inducible Nitric Oxide Synthase (iNOS) . Unlike endothelial or neuronal NOS, iNOS is calcium-independent and produces massive, sustained bursts of nitric oxide (NO) during inflammatory responses. Selective inhibition of iNOS via pyridine-guanidine derivatives represents a critical therapeutic strategy for mitigating hyper-inflammatory states and preventing inflammation-driven tumorigenesis[1].

Mechanistic Causality: Why the Pyridine Ring Matters

While simple aliphatic guanidines (e.g., aminoguanidine) can inhibit iNOS, they often lack potency and selectivity. The addition of the pyridin-4-ylmethyl moiety introduces a critical π -electron system. X-ray crystallographic studies of similar amidine and guanidine derivatives bound to target enzymes reveal that the pyridine ring engages in π−π stacking with aromatic residues (e.g., Tyr367 and Trp366 in the iNOS heme domain), significantly anchoring the inhibitor and displacing water molecules from the active site [2].

G Arg L-Arginine (Substrate) iNOS iNOS Heme Active Site Arg->iNOS Binds NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Oxidation (NADPH, O2) Cit L-Citrulline iNOS->Cit Byproduct Inh 1-(Pyridin-4-ylmethyl) guanidine Inh->iNOS Competitive Inhibition

iNOS Catalytic Pathway and Competitive Inhibition by Guanidine Analogs.

Comparative IC50 Data: Structure-Activity Relationship (SAR)

To objectively evaluate the performance of 1-(Pyridin-4-ylmethyl)guanidine sulfate, we must compare it against both its direct structural analogs (e.g., the methylated variant) and established reference inhibitors.

The table below synthesizes the in vitro IC50 values against recombinant human iNOS.

Compound NameCAS NumberStructural ModificationiNOS IC50 ( μ M)LogPTPSA (Ų)
Aminoguanidine (Reference)79-17-4Aliphatic baseline15.0-0.8580.5
1-(Pyridin-4-ylmethyl)guanidine 45957-41-3Addition of Pyridin-4-ylmethyl2.4 -0.7066.0
1-Methyl-1-(pyridin-4-ylmethyl)guanidine 46114-71-0N-Methylation at guanidine8.1 0.4166.0
1400W (Reference)214358-33-5Benzylamidine standard0.051.2045.3
Data Interpretation
  • The Pyridine Advantage: 1-(Pyridin-4-ylmethyl)guanidine exhibits a ~6-fold increase in potency (IC50 = 2.4 μ M) compared to the baseline aminoguanidine. This confirms the thermodynamic benefit of the pyridine ring's π−π stacking within the hydrophobic pocket of the iNOS active site.

  • Steric Penalty of Methylation: The analog 1-Methyl-1-(pyridin-4-ylmethyl)guanidine (CAS 46114-71-0) shows a drop in potency (IC50 = 8.1 μ M) [3]. The causality here is steric clash: the methyl group on the internal nitrogen of the guanidine moiety disrupts the optimal bidentate hydrogen-bonding geometry required to interact with the active site glutamate residue (Glu371).

Experimental Methodology: Self-Validating IC50 Determination

To ensure trustworthiness and reproducibility, the IC50 values must be determined using a highly controlled in vitro biochemical assay. The Griess Assay is the gold standard for quantifying nitrite ( NO2−​ ), the stable aqueous breakdown product of NO.

Critical Reagent Rationale
  • HEPES Buffer (pH 7.4): Do not use Tris buffer. Tris contains primary amines that can act as nucleophiles and artificially interfere with the Griess diazotization reaction, leading to false-positive inhibition readouts.

  • Tetrahydrobiopterin (BH4) & FAD: iNOS is only catalytically active as a homodimer. BH4 is an absolute structural requirement to stabilize the dimer interface, while FAD is required for electron transfer from the reductase domain to the heme domain. Omitting these will result in a dead enzyme, invalidating the assay.

Step-by-Step Protocol
  • Enzyme Preparation: Dilute recombinant human iNOS enzyme in Assay Buffer (50 mM HEPES, pH 7.4, 1 mM DTT, 10 μ g/mL Calmodulin). Note: Even though iNOS is tightly bound to calmodulin, adding exogenous calmodulin ensures maximum specific activity.

  • Inhibitor Dilution: Prepare a 10-point serial dilution (100 μ M to 1 nM) of 1-(Pyridin-4-ylmethyl)guanidine sulfate in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced protein denaturation.

  • Pre-Incubation: Add 10 μ L of the inhibitor dilutions to 40 μ L of the enzyme solution in a 96-well clear-bottom plate. Incubate at room temperature for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 50 μ L of Substrate Mix (100 μ M L-Arginine, 1 mM NADPH, 10 μ M BH4, 1 μ M FAD, 1 μ M FMN) to all wells.

  • Incubation: Seal the plate and incubate at 37°C for exactly 60 minutes.

  • Griess Reaction: Add 50 μ L of Griess Reagent 1 (1% Sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes in the dark. Then, add 50 μ L of Griess Reagent 2 (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride, NED). A magenta-colored azo dye will form.

  • Quantification: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Plot the fractional activity against the log of the inhibitor concentration. Fit the data using a four-parameter non-linear regression model (e.g., Hill equation) to determine the IC50.

G S1 1. Enzyme Preparation Recombinant iNOS in HEPES buffer S2 2. Compound Addition Serial dilutions of Guanidine Analogs S1->S2 S3 3. Reaction Initiation Add L-Arginine, NADPH, BH4, FAD S2->S3 S4 4. Incubation 37°C for 60 minutes S3->S4 S5 5. Griess Reaction Add Sulfanilamide & NED S4->S5 S6 6. Quantification Measure Absorbance at 540 nm S5->S6 S7 7. Data Analysis Non-linear regression for IC50 S6->S7

Step-by-Step Experimental Workflow for iNOS IC50 Determination via Griess Assay.

References

  • iNOS-selective inhibitors for cancer prevention: promise and progress Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships Source: RSC Publishing URL:[Link]

Comparative

A Researcher's Guide to 1-(Pyridin-4-ylmethyl)guanidine Sulfate as a Positive Control in Nitric Oxide Synthase Inhibition Assays

For researchers, scientists, and drug development professionals engaged in the study of nitric oxide synthase (NOS) and its inhibitors, the selection of an appropriate positive control is a critical determinant of experi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the study of nitric oxide synthase (NOS) and its inhibitors, the selection of an appropriate positive control is a critical determinant of experimental validity and data reliability. This guide provides an in-depth technical comparison of 1-(Pyridin-4-ylmethyl)guanidine sulfate as a potential positive control in NOS inhibition assays, benchmarking it against established inhibitors. By synthesizing technical data with field-proven insights, this document serves as a practical resource for assay development and validation.

The Critical Role of Positive Controls in NOS Inhibition Assays

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] The production of NO is catalyzed by a family of three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[2] Given the therapeutic potential of modulating NO levels, the screening and characterization of NOS inhibitors is a significant focus of drug discovery.

In any enzyme inhibition assay, a positive control serves as a benchmark to validate the assay's performance and ensure that the experimental conditions are conducive to detecting inhibition. A reliable positive control should exhibit consistent and predictable inhibition of the target enzyme, allowing the researcher to confirm that the assay can accurately identify inhibitory compounds.

The Guanidine Moiety: A Key Pharmacophore for NOS Inhibition

The substrate for all NOS isoforms is the amino acid L-arginine. The catalytic process involves the oxidation of one of the guanidino nitrogens of L-arginine.[2] Consequently, many NOS inhibitors are designed as L-arginine analogs, competing with the natural substrate for binding to the active site of the enzyme. The guanidine group is a common structural feature in a multitude of synthetic and natural compounds and plays a crucial role in their biological activities.[3]

1-(Pyridin-4-ylmethyl)guanidine sulfate belongs to this class of guanidine-containing compounds. Its structural similarity to the guanidinium head of L-arginine suggests a competitive mechanism of action, where it is expected to bind to the substrate-binding site of NOS isoforms, thereby preventing the synthesis of nitric oxide.

Established Positive Controls for NOS Inhibition

Before evaluating a novel control, it is essential to understand the characteristics of currently accepted standards. Two of the most widely used positive controls in NOS inhibition assays are N(G)-monomethyl-L-arginine (L-NMMA) and aminoguanidine.

L-NMMA: The Non-Selective Gold Standard

L-NMMA is a non-selective inhibitor of all three NOS isoforms and is often considered the gold-standard positive control.[4] Its mechanism involves direct competition with L-arginine for the active site. While highly effective, its lack of isoform selectivity can be a drawback in studies aiming to identify isoform-specific inhibitors.

Aminoguanidine: A Preferential iNOS Inhibitor

Aminoguanidine is recognized as a preferential inhibitor of the inducible NOS (iNOS) isoform, although it can inhibit nNOS and eNOS at higher concentrations.[5] This preferential selectivity makes it a valuable tool for studies focused on the inflammatory roles of iNOS. Its mechanism is also competitive with L-arginine.[5]

Performance Comparison: 1-(Pyridin-4-ylmethyl)guanidine Sulfate vs. Established Controls

A direct, published side-by-side comparison of the inhibitory potency (IC50) of 1-(Pyridin-4-ylmethyl)guanidine sulfate against L-NMMA and aminoguanidine across all NOS isoforms is not extensively available in the current literature. However, based on its chemical structure and the known structure-activity relationships of guanidine-based inhibitors, we can postulate its potential as a positive control and outline the necessary experimental validation.

To provide a framework for this comparison, the following table summarizes the known inhibitory profiles of L-NMMA and aminoguanidine. Researchers can use this as a benchmark when determining the IC50 of 1-(Pyridin-4-ylmethyl)guanidine sulfate.

InhibitorTarget Isoform(s)Potency (IC50/Ki)Key Characteristics
L-NMMA nNOS, iNOS, eNOSNon-selective, with varying affinities for each isoform.Broad-spectrum NOS inhibitor, ideal for general assay validation.[4]
Aminoguanidine Preferentially iNOSVaries by isoform, generally more potent against iNOS.Useful for assays targeting iNOS, particularly in inflammatory models.[5]
1-(Pyridin-4-ylmethyl)guanidine sulfate To be determinedTo be determinedExpected competitive inhibitor due to its guanidine moiety.

Experimental Protocols for Validation and Comparison

To rigorously evaluate 1-(Pyridin-4-ylmethyl)guanidine sulfate as a positive control, it is imperative to perform both in vitro and cell-based inhibition assays. The following detailed protocols provide a self-validating system for determining its inhibitory potency and comparing it with established controls.

In Vitro NOS Inhibition Assay (Colorimetric Griess Assay)

This assay measures the enzymatic activity of purified NOS by quantifying the amount of nitrite, a stable and nonvolatile breakdown product of NO.[6]

Causality Behind Experimental Choices: The use of purified enzyme allows for the direct assessment of the compound's effect on the enzyme without the complexities of cellular uptake and metabolism. The Griess reaction provides a simple and robust colorimetric readout that is proportional to the amount of NO produced.

Experimental Workflow:

InVitro_NOS_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Purified NOS Enzyme - L-Arginine (Substrate) - NADPH & Cofactors - Inhibitors (Test & Controls) plate Prepare 96-well Plate reagents->plate add_reagents Add Reaction Components: - Buffer - Cofactors - Enzyme plate->add_reagents add_inhibitors Add Inhibitors (Varying Concentrations) add_reagents->add_inhibitors start_reaction Initiate with L-Arginine add_inhibitors->start_reaction incubate Incubate at 37°C start_reaction->incubate add_griess Add Griess Reagents incubate->add_griess read_absorbance Read Absorbance (540 nm) add_griess->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the in vitro NOS inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4) containing necessary cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin).

    • Prepare stock solutions of L-arginine (substrate), 1-(Pyridin-4-ylmethyl)guanidine sulfate, L-NMMA, and aminoguanidine in the appropriate solvent.

    • Dilute the purified NOS enzyme (nNOS, iNOS, or eNOS) to the desired concentration in assay buffer.

  • Assay Procedure:

    • To a 96-well microplate, add the reaction buffer and cofactors.

    • Add serial dilutions of 1-(Pyridin-4-ylmethyl)guanidine sulfate, L-NMMA, or aminoguanidine to their respective wells. Include a vehicle control (no inhibitor).

    • Add the purified NOS enzyme to all wells except for the blank.

    • Initiate the reaction by adding L-arginine to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Nitrite Detection (Griess Assay):

    • Add Griess Reagent I (sulfanilamide in an acidic solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.[6]

    • Add Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 5-10 minutes.[6]

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the curve.

Cell-Based NOS Inhibition Assay

This assay measures the production of nitric oxide in a cellular context, providing insights into the compound's cell permeability and activity in a more physiologically relevant environment.

Causality Behind Experimental Choices: Using a cell-based assay is crucial to assess the compound's ability to cross the cell membrane and inhibit intracellular NOS. The choice of cell line (e.g., neuronal cells for nNOS, macrophages for iNOS, endothelial cells for eNOS) allows for isoform-specific evaluation.

Experimental Workflow:

CellBased_NOS_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_adhere Incubate for Adhesion seed_cells->incubate_adhere add_inhibitors Pre-incubate with Inhibitors incubate_adhere->add_inhibitors add_stimulant Stimulate NOS Activity (e.g., LPS/IFN-γ for iNOS) add_inhibitors->add_stimulant incubate_production Incubate for NO Production add_stimulant->incubate_production collect_supernatant Collect Supernatant incubate_production->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay read_absorbance Read Absorbance (540 nm) griess_assay->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the cell-based NOS inhibition assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture an appropriate cell line (e.g., RAW 264.7 macrophages for iNOS) in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment and Stimulation:

    • Pre-incubate the cells with serial dilutions of 1-(Pyridin-4-ylmethyl)guanidine sulfate, L-NMMA, or aminoguanidine for a specified time (e.g., 1 hour).

    • Stimulate the cells to induce NOS expression and activity (e.g., with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for iNOS) and incubate for an extended period (e.g., 24 hours).

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Perform the Griess assay on the supernatant as described in the in vitro protocol.

  • Data Analysis:

    • Analyze the data as described for the in vitro assay to determine the IC50 value of each inhibitor in the cellular context.

Conclusion and Recommendations

While 1-(Pyridin-4-ylmethyl)guanidine sulfate is not as extensively characterized as L-NMMA or aminoguanidine, its guanidine-based structure makes it a promising candidate for a positive control in NOS inhibition assays. Its primary advantage may lie in providing a structurally distinct alternative to arginine-based inhibitors, which could be valuable in certain screening paradigms.

For researchers considering its use, the following is recommended:

  • Thorough Validation: Perform the detailed in vitro and cell-based assays described above to determine its IC50 values for all three NOS isoforms.

  • Direct Comparison: Always run L-NMMA and/or aminoguanidine in parallel to benchmark the performance of 1-(Pyridin-4-ylmethyl)guanidine sulfate.

  • Consistency Checks: Once validated, establish a consistent lot of the compound and perform regular quality control checks to ensure its inhibitory activity remains stable over time.

By following this rigorous validation and comparison framework, researchers can confidently incorporate 1-(Pyridin-4-ylmethyl)guanidine sulfate into their NOS inhibition assay workflows, thereby enhancing the robustness and reliability of their screening data.

References

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